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  • Product: 2H-Pyran, 2-(4-bromophenyl)tetrahydro-
  • CAS: 916235-96-6

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathways for 2-(4-Bromophenyl)tetrahydro-2H-pyran: A Technical Guide for Preclinical Development

Executive Summary 2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS No. 916235-96-6) is a highly valuable structural motif in medicinal chemistry and advanced organic synthesis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS No. 916235-96-6) is a highly valuable structural motif in medicinal chemistry and advanced organic synthesis[1]. The tetrahydropyran (THP) ring serves as a rigidified, lipophilic bioisostere for acyclic ethers, while the para-bromo substituent provides a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Synthesizing 2-aryl-tetrahydropyrans presents specific stereochemical and chemoselective challenges. Historical approaches, such as the Prins cyclization between 4-bromobenzaldehyde and 3-buten-1-ol, often yield a mixture of 4-hydroxy or 4-halo substituted pyrans that require tedious downstream deoxygenation/dehalogenation steps[2]. To bypass these inefficiencies, this whitepaper outlines two highly selective, self-validating synthetic pathways: a highly scalable Reductive Etherification route and a direct Negishi Cross-Coupling approach.

Retrosynthetic Strategy

The construction of the 2-aryl-THP core can be approached through two primary disconnections:

  • C(sp³)–O Bond Formation (Reductive Etherification): Disconnecting the ether oxygen from the anomeric carbon reveals an acyclic 1,5-hydroxyketone, which can be assembled via the nucleophilic addition of a Grignard reagent to a lactone.

  • C(sp³)–C(sp²) Bond Formation (Cross-Coupling): Disconnecting the aryl group from the THP ring suggests a direct cross-coupling between a pre-formed 2-halotetrahydropyran and an organozinc reagent.

Retrosynthesis Target 2-(4-Bromophenyl) tetrahydropyran Intermediate 1-(4-Bromophenyl)- 5-hydroxy-1-pentanone Target->Intermediate Reductive Etherification CouplingReagents 2-Bromotetrahydropyran + 4-Bromophenylzinc bromide Target->CouplingReagents Negishi Cross-Coupling Reagents 4-Bromophenyl Grignard + δ-Valerolactone Intermediate->Reagents Nucleophilic Addition

Retrosynthetic disconnections for 2-(4-bromophenyl)tetrahydro-2H-pyran.

Primary Pathway: Reductive Etherification via Lactone Addition

This two-step sequence is the most robust and scalable method for synthesizing unsubstituted 2-aryl-THP rings. It relies on the controlled addition of an organometallic reagent to a lactone, followed by a tandem cyclization-reduction process.

Step 1: Synthesis of 1-(4-Bromophenyl)-5-hydroxy-1-pentanone

Causality & Rationale: The addition of Grignard reagents to lactones is notoriously prone to over-addition, yielding symmetrical diols. To enforce mono-addition, the reaction must be strictly maintained at cryogenic temperatures (-78 °C). At this temperature, the initial tetrahedral magnesium hemiketal intermediate is stable and does not collapse into the reactive ketone until the reaction is quenched with an aqueous acid, thereby preventing a second Grignard addition.

Experimental Protocol:

  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with argon. Add δ-valerolactone (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Using a syringe pump, add a solution of 4-bromophenylmagnesium bromide (1.05 equiv, 0.5 M in THF) dropwise over 45 minutes. Self-validation: The slow addition prevents local concentration spikes that lead to diol formation.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford the 1,5-hydroxyketone intermediate.

Step 2: Sequential Ionic Hydrogenation (Cyclization)

Causality & Rationale: The conversion of the 1,5-hydroxyketone to the THP ring requires a Lewis acid to promote hemiketal dehydration and a hydride source to reduce the resulting oxocarbenium ion. Indium(III) chloride (InCl₃) is strategically chosen as a mild, oxophilic Lewis acid that facilitates dehydration without cleaving the newly formed ether bond. Triethylsilane (Et₃SiH) serves as a bulky, nucleophilic hydride source that attacks the oxocarbenium ion stereoselectively, yielding the thermodynamically favored product[3].

Mechanism A 1-(4-Bromophenyl)-5-hydroxy-1-pentanone B Lactol (Hemiketal) Intermediate A->B Intramolecular Cyclization C Oxocarbenium Ion B->C InCl3 Promoted Dehydration D Hydride Transfer (Et3SiH) C->D Electrophilic Activation E 2-(4-Bromophenyl)tetrahydro-2H-pyran D->E Stereoselective Reduction

Mechanism of InCl3/Et3SiH mediated reductive etherification.

Experimental Protocol:

  • Setup: To a stirred solution of 1-(4-bromophenyl)-5-hydroxy-1-pentanone (1.0 equiv, 5 mmol) in dry acetonitrile (25 mL) under argon, add InCl₃ (0.5 equiv, 2.5 mmol)[3].

  • Reduction: Add Et₃SiH (4.0 equiv, 20 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 15 hours. Self-validation: The reaction progress can be tracked by GC-MS, looking for the disappearance of the ketone mass peak and the emergence of the target THP mass (m/z ~241).

  • Workup: Add water (20 mL) to quench the reaction. Extract with dichloromethane (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by silica gel column chromatography (Petroleum ether/EtOAc = 50:1) to afford 2-(4-bromophenyl)tetrahydro-2H-pyran as a clear oil/white solid[3].

Alternative Pathway: Direct Negishi Cross-Coupling

For scenarios where the tetrahydropyran ring is already synthesized and requires late-stage arylation, a Negishi C(sp³)–C(sp²) cross-coupling is highly effective[4].

Causality & Rationale: Coupling an sp³-hybridized carbon is historically challenging due to competitive β-hydride elimination. Utilizing an N-heterocyclic carbene (NHC) palladium precatalyst, such as PEPPSI-IPr, provides massive steric bulk and strong σ-donation. This accelerates the reductive elimination step of the catalytic cycle, outcompeting the undesired β-hydride elimination pathway and preserving the integrity of the THP ring[4].

Experimental Protocol:

  • Organozinc Generation: In a flame-dried Schlenk flask, generate 4-bromophenylzinc bromide by reacting 1-bromo-4-iodobenzene (1.0 equiv) with activated zinc dust (1.5 equiv) in anhydrous THF at 50 °C for 2 hours. Note: Zinc insertion is highly chemoselective for the C-I bond over the C-Br bond.

  • Coupling: Cool the mixture to room temperature. Add PEPPSI-IPr catalyst (0.02 equiv) followed by 2-bromotetrahydropyran (1.0 equiv)[4].

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography[4].

Comparative Data Presentation

To aid in route selection, the following table summarizes the quantitative and qualitative metrics of the discussed pathways alongside the historical Prins cyclization method.

MetricReductive Etherification (Primary)Negishi Cross-Coupling (Alternative)Prins Cyclization (Historical)
Key Reagents δ-Valerolactone, 4-Br-PhMgBr, InCl₃, Et₃SiH2-Bromo-THP, 4-Br-PhZnBr, PEPPSI-IPr3-Buten-1-ol, 4-Br-PhCHO, Sc(OTf)₃
Step Count 2 Steps1 Step (from pre-functionalized THP)2-3 Steps (requires deoxygenation)
Typical Yield 75–85% (Over 2 steps)60–70%40–50% (Overall)
Scalability High (Standard cryogenic & ambient conditions)Moderate (Requires rigorous air/moisture exclusion)Low (Complex mixture of diastereomers)
Primary Limitation Requires strict cryogenic control (-78 °C) for Grignard additionHigh cost of Pd-NHC catalysts; β-hydride elimination risksPoor atom economy; difficult downstream deoxygenation

Sources

Exploratory

Structural Elucidation and NMR Characterization of 2-(4-bromophenyl)tetrahydro-2H-pyran: A Technical Guide

Executive Summary The structural characterization of substituted tetrahydropyrans (THPs) is a critical workflow in medicinal chemistry and natural product synthesis. Specifically, 2-(4-bromophenyl)tetrahydro-2H-pyran ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of substituted tetrahydropyrans (THPs) is a critical workflow in medicinal chemistry and natural product synthesis. Specifically, 2-(4-bromophenyl)tetrahydro-2H-pyran serves as a vital pharmacophore and synthetic intermediate [1]. Accurate elucidation of its structure relies heavily on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, causality-driven analysis of the chemical shifts, coupling constants, and conformational dynamics of 2-(4-bromophenyl)tetrahydro-2H-pyran. By bridging theoretical conformational analysis with empirical spectroscopic data, this guide establishes a self-validating framework for researchers to confidently assign and verify this molecular architecture.

Conformational Dynamics and Causality

To accurately interpret the NMR spectra of 2-(4-bromophenyl)tetrahydro-2H-pyran, one must first understand its three-dimensional conformation. The tetrahydropyran ring predominantly adopts a chair conformation. The bulky 4-bromophenyl group at the C2 position dictates the thermodynamic equilibrium of the system.

If the aryl group were to occupy the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the molecule overwhelmingly favors the equatorial conformer [2]. This equatorial preference places the anomeric-like proton (H-2) in the axial position, which fundamentally defines its scalar coupling ( J ) profile in the 1H NMR spectrum.

ConformationalAnalysis A 2-(4-bromophenyl) tetrahydro-2H-pyran B Equatorial Conformer (Thermodynamically Favored) A->B Major Equilibrium C Axial Conformer (Disfavored) A->C Minor Equilibrium D 1,3-Diaxial Interactions (Steric Clash) C->D Destabilized By

Caption: Conformational equilibrium of 2-(4-bromophenyl)tetrahydro-2H-pyran highlighting steric drivers.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of 2-(4-bromophenyl)tetrahydro-2H-pyran is characterized by three distinct regions: the aromatic system, the deshielded protons adjacent to the oxygen heteroatom, and the aliphatic ring protons [3].

The Anomeric-like Proton (H-2)

The H-2 proton is highly deshielded due to the combined electron-withdrawing effects of the adjacent oxygen atom and the anisotropic cone of the aromatic ring, appearing at ~4.25 ppm . Because the aryl group is equatorial, H-2 is strictly axial. It couples with the two protons on C-3:

  • Axial-Axial Coupling ( Jax,ax​ ): ~11.2 Hz (Karplus equation dictates a large coupling for a ~180° dihedral angle).

  • Axial-Equatorial Coupling ( Jax,eq​ ): ~2.4 Hz (Smaller coupling for a ~60° dihedral angle).

  • Resulting Multiplicity: A distinct doublet of doublets (dd).

The Aromatic Protons

The para-substitution of the benzene ring by a bromine atom and the THP ring creates a classic pseudo-AB (or AA'BB') spin system. The protons ortho to the bromine atom are slightly more deshielded (~7.46 ppm) compared to those ortho to the THP ring (~7.22 ppm) due to the inductive effect of the halogen.

Table 1: 1H NMR Chemical Shifts and Coupling Data (CDCl3, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-2 4.25dd11.2, 2.41HO-CH-Ar (Axial proton, deshielded by O and Ar)
H-6eq 4.10ddd11.4, 4.5, 1.81HO-CH 2​ (Equatorial, deshielded by O)
H-6ax 3.55td11.4, 2.51HO-CH 2​ (Axial, shielded relative to H-6eq)
H-3,4,5 1.40 - 1.95m-6HTHP ring aliphatic envelope
Ar-H 7.22d8.42HAromatic CH (ortho to THP ring)
Ar-H 7.46d8.42HAromatic CH (ortho to Bromine)

13C NMR Spectroscopic Analysis

The 13C NMR spectrum provides an orthogonal layer of structural validation. The chemical shifts are heavily influenced by electronegativity and the "heavy atom effect" of bromine.

The Heavy Atom Effect

The quaternary aromatic carbon attached directly to the bromine atom (C-4') appears unusually upfield at ~121.2 ppm . This is caused by the heavy atom effect (spin-orbit coupling) of bromine, which shields the ipso-carbon relative to an unsubstituted benzene ring (~128 ppm).

Oxygen Deshielding

The carbons adjacent to the oxygen atom (C-2 and C-6) are significantly deshielded. C-2 appears at ~80.2 ppm , pushed further downfield than C-6 (~68.7 ppm) because it is a benzylic carbon directly attached to the aromatic system.

Table 2: 13C NMR Chemical Shifts (CDCl3, 100 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C-2 80.2CHO-CH-Ar (Deshielded by O and Ar)
C-6 68.7CH 2​ O-CH 2​ (Deshielded by O)
C-3 33.8CH 2​ THP ring (Adjacent to benzylic center)
C-4 25.9CH 2​ THP ring (Sterically unhindered)
C-5 24.1CH 2​ THP ring
C-1' (Ar) 142.3CQuaternary Ar-C (ipso to THP)
C-3',5' (Ar) 131.4CHAr-CH (ortho to Br)
C-2',6' (Ar) 127.6CHAr-CH (ortho to THP)
C-4' (Ar) 121.2CQuaternary Ar-C (Shielded by Br heavy atom effect)

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be executed. This workflow guarantees that the chemical shifts are accurately referenced and that signal-to-noise (S/N) ratios are optimized for integration.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of highly purified 2-(4-bromophenyl)tetrahydro-2H-pyran in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • Locking and Tuning: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock the magnetic field to the deuterium signal of CDCl 3​ (7.26 ppm). Tune and match the probe for both 1H and 13C nuclei to maximize power transfer.

  • Shimming (Self-Validation Step): Perform gradient shimming (e.g., TopShim). Validate the shim quality by observing the TMS peak; the full width at half maximum (FWHM) must be < 1.0 Hz. Poor shimming will obscure the critical Jax,eq​ coupling on the H-2 proton.

  • 1H NMR Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration. Acquire 16 scans.

  • 13C NMR Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512 to 1024 scans depending on the exact sample concentration to ensure the quaternary carbons (C-1' and C-4') are visible above the baseline noise.

  • Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl 3​ peak to 7.26 ppm for 1H and 77.16 ppm for 13C).

NMRWorkflow S1 Sample Prep (CDCl3 + TMS) S2 Probe Tuning & Shimming S1->S2 S3 Pulse Sequence (zg30 / zgpg30) S2->S3 S4 FID Acquisition (D1=2s, NS=16/512) S3->S4 S5 Fourier Transform & Phase Correction S4->S5

Caption: Standardized NMR acquisition and processing workflow ensuring high-fidelity data collection.

References

  • Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents Organic Process Research & Development - ACS Publications URL:[Link]

  • Electrochemical Synthesis of C(sp3)-Rich Heterocycles via Mesolytic Cleavage of Anodically Generated Aromatic Radical Cations Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Synthesis and Characterization of Substituted Tetrahydropyran Derivatives Asian Journal of Chemistry URL:[Link]

Foundational

Physicochemical Profiling and Solubility Characterization of 2-(4-Bromophenyl)tetrahydro-2H-pyran: A Technical Guide

Executive Summary In advanced medicinal chemistry and rational drug design, the behavior of a synthetic building block is dictated by its fundamental physicochemical properties. (CAS: 916235-96-6)[1] is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and rational drug design, the behavior of a synthetic building block is dictated by its fundamental physicochemical properties. (CAS: 916235-96-6)[1] is a highly versatile halogenated intermediate. Structurally, it merges a lipophilic, synthetically tractable p-bromophenyl moiety with a saturated tetrahydropyran (THP) ring. This guide provides an in-depth analysis of its solvation mechanics, lipophilicity, and the self-validating experimental protocols required to accurately profile this compound for downstream development.

Molecular Architecture & Causality of Properties

The physicochemical identity of 2-(4-bromophenyl)tetrahydro-2H-pyran is governed by the opposing forces of its two primary structural features:

  • The p-Bromophenyl Group: The heavy bromine atom significantly increases the molecular weight and electron density of the aromatic ring. This drives the molecule toward hydrophobic partitioning, increasing its LogP and making it highly soluble in non-polar organic solvents (e.g., dichloromethane, toluene).

  • The Tetrahydropyran (THP) Ring: Conversely, the oxygen atom within the saturated THP ring acts as a weak hydrogen-bond acceptor. While not potent enough to render the molecule highly water-soluble, this oxygen provides a critical dipole moment. It lowers the desolvation energy required for the molecule to transition between aqueous and lipid phases—a key tenet for permeability as outlined in[2].

Quantitative Physicochemical Data

The table below summarizes the theoretical and calculated parameters that dictate the compound's behavior in solution.

PropertyValueCausality / Significance
CAS Number 916235-96-6Unique chemical identifier for procurement and tracking[1].
Molecular Weight 241.13 g/mol Optimal for small-molecule drug design (<500 Da), ensuring high diffusion rates[2].
Molecular Formula C₁₁H₁₃BrODefines exact mass and isotopic distribution (critical for LC-MS/MS).
Topological Polar Surface Area (TPSA) 9.23 ŲExceptionally low polar surface area indicates high passive membrane permeability.
H-Bond Donors 0Absence of donors enhances lipophilicity and prevents aqueous solvation shells.
H-Bond Acceptors 1Weak interaction with aqueous solvents via the THP oxygen dipole.
cLogP (Estimated) ~3.5Drives partitioning into lipid bilayers and requires organic co-solvents for synthesis.

Experimental Methodologies for Physicochemical Profiling

To empirically validate these theoretical parameters, rigorous is required[3]. The following self-validating protocols describe the determination of thermodynamic solubility and lipophilicity.

Workflow A 2-(4-Bromophenyl)tetrahydro-2H-pyran (Solid Material) B Purity Verification (>95% LC-MS, 1H-NMR) A->B C Lipophilicity Profiling (Octanol/Water Shake-Flask) B->C D Thermodynamic Solubility (pH 7.4 PBS, 24h Equilibration) B->D E Phase Separation (Centrifugation / Filtration) C->E D->E F Quantification (HPLC-UV / LC-MS/MS) E->F G Data Analysis (LogP & Aqueous Solubility) F->G

Workflow for physicochemical profiling of 2-(4-bromophenyl)tetrahydro-2H-pyran.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Scientific Rationale: Thermodynamic solubility measures the equilibrium concentration of the compound in a saturated solution. This is far more accurate for late-stage profiling than kinetic solubility (which relies on DMSO stock dilution and is prone to supersaturation artifacts)[4].

  • Preparation: Weigh 2.0 mg of solid 2-(4-bromophenyl)tetrahydro-2H-pyran into a borosilicate glass vial. Causality: Glass is strictly chosen over polypropylene to prevent non-specific hydrophobic adsorption of this highly lipophilic compound onto the vessel walls.

  • Equilibration: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS). Cap tightly and agitate at 300 rpm on an orbital shaker at 37°C for 24 hours. Causality: A 24-hour incubation ensures the solid-liquid interface reaches true thermodynamic equilibrium, overcoming the high crystal lattice energy of the solid.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Self-Validation Step: Visually confirm the presence of a solid pellet at the bottom of the vial. If no pellet is present, the solution is not saturated, and additional solid material must be added before repeating the equilibration.

  • Quantification: Carefully extract the supernatant, dilute 1:10 in a compatible mobile phase (e.g., 50:50 Acetonitrile/Water), and analyze via HPLC-UV at 254 nm against a pre-established 5-point standard curve.

Protocol 2: Lipophilicity (LogP) Determination

Scientific Rationale: The octanol-water partition coefficient (LogP) dictates the compound's ability to cross lipid membranes and influences its volume of distribution in pharmacokinetic models[2].

  • Solvent Saturation: Pre-saturate 1-octanol and pH 7.4 PBS with each other by stirring equal volumes vigorously for 24 hours prior to the assay. Causality: This prevents volumetric shifts during the actual experiment caused by the mutual solubility of the two phases.

  • Partitioning: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated octanol. Add 1.0 mL of pre-saturated PBS to the vial.

  • Agitation: Shake the biphasic mixture vigorously for 60 minutes at 25°C, then centrifuge at 3,000 x g for 10 minutes to cleanly resolve the organic and aqueous phases.

  • Analysis & Validation: Sample both the octanol and aqueous layers. Quantify via LC-MS/MS. Self-Validation Step: Calculate the mass balance ( Massoctanol​+Massaqueous​=Massinitial​ ). A recovery of <90% indicates compound loss (e.g., precipitation at the interface or volatilization), invalidating the run. LogP is calculated as Log10​([C]octanol​/[C]aqueous​) .

Downstream Synthetic Utility

Understanding the solubility profile of 2-(4-bromophenyl)tetrahydro-2H-pyran is critical for its primary application: transition-metal-catalyzed cross-coupling. Because of its high lipophilicity, aqueous-only solvent systems will result in poor reaction kinetics. Biphasic systems (e.g., Toluene/Water with a phase-transfer catalyst) or pure polar aprotic solvents (e.g., DMF, 1,4-Dioxane) are required to ensure complete dissolution during Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis A 2-(4-Bromophenyl)tetrahydro-2H-pyran B Suzuki-Miyaura Coupling (Boronic Acids, Pd Cat.) A->B Pd(PPh3)4 C Buchwald-Hartwig Amination (Amines, Pd Cat.) A->C Pd2(dba)3 D Lithiation / Grignard (Organometallic) A->D n-BuLi or Mg E Aryl-Aryl Derivatives B->E F Aniline Derivatives C->F G Electrophile Trapping D->G

Downstream synthetic applications of the bromophenyl functional group.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL:[Link]

  • Avdeef, A., & Testa, B. "Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques." Cellular and Molecular Life Sciences, 59(10), 1681–1689 (2002). URL:[Link]

  • Kerns, E. H., & Di, L. "Automation in Pharmaceutical Profiling." JALA: Journal of the Association for Laboratory Automation, 10, 114–123 (2005). URL:[Link]

Sources

Exploratory

Structural Elucidation and X-ray Crystallography of 2-(4-Bromophenyl)tetrahydro-2H-pyran: A Methodological Guide for Medicinal Chemists

Executive Summary The tetrahydropyran (THP) ring is a privileged structural motif ubiquitous in biologically active natural products and pharmaceutical active pharmaceutical ingredients (APIs). Understanding the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged structural motif ubiquitous in biologically active natural products and pharmaceutical active pharmaceutical ingredients (APIs). Understanding the precise three-dimensional architecture of substituted THPs is critical for rational drug design. This whitepaper provides an in-depth technical analysis of the crystal structure and single-crystal X-ray diffraction (SCXRD) methodology for 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS No. 916235-96-6)[1].

By utilizing the 4-bromophenyl moiety, crystallographers can leverage the heavy-atom effect to resolve the crystallographic phase problem and determine absolute stereochemistry via anomalous dispersion[2][3]. This guide details the causality behind conformational preferences, crystallization protocols, and SCXRD refinement workflows.

Molecular Architecture and Conformational Dynamics

The Chair Conformation and Steric Drivers

Like cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of the heteroatom (oxygen) alters the carbon-oxygen bond lengths (typically ~1.42 Å compared to C-C bonds at ~1.53 Å), leading to a slightly puckered chair[4].

For 2-(4-bromophenyl)tetrahydro-2H-pyran, the bulky 4-bromophenyl substituent at the C2 position is subject to a strict conformational equilibrium. The substituent strongly prefers the equatorial orientation . If forced into the axial position, the aromatic ring would suffer severe 1,3-diaxial steric clashes with the axial protons at the C4 and C6 positions of the THP ring[4]. Because the aryl group lacks lone pairs, the stabilizing anomeric effect (which often drives electronegative C2-substituents into axial positions) is negligible, making steric minimization the absolute driving force for the equatorial preference.

Conformation A Axial 2-(4-bromophenyl) Conformer B Severe 1,3-Diaxial Steric Clashes A->B Destabilizes C Equatorial 2-(4-bromophenyl) Conformer B->C Conformational Shift D Thermodynamically Favored State C->D Minimizes Strain

Conformational equilibrium driven by the minimization of 1,3-diaxial steric strain.

The Role of the Bromine Atom in Crystallography

The inclusion of the bromine atom is a deliberate crystallographic strategy. Bromine acts as an anomalous scatterer. When irradiated with specific X-ray wavelengths, the scattering factor of the bromine atom becomes a complex number, introducing a phase shift (anomalous dispersion)[3]. This phenomenon breaks Friedel's Law ( ∣Fhkl​∣=∣Fhˉkˉlˉ​∣ ), allowing for the unambiguous determination of the molecule's absolute configuration via the Flack parameter[2][5].

Experimental Protocols: Crystallization and SCXRD

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in all dimensions), a vapor diffusion technique is employed. This protocol is self-validating: by setting up a gradient of anti-solvent ratios, the system internally controls the supersaturation rate, guaranteeing that at least one chamber will cross the nucleation threshold slowly enough to yield single crystals rather than amorphous precipitates.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of purified 2-(4-bromophenyl)tetrahydro-2H-pyran in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial.

  • Anti-Solvent Selection: Place 3 mL of an anti-solvent (e.g., n-Hexane or Pentane) into a larger 10 mL outer vial.

  • Chamber Assembly: Carefully place the unsealed inner vial into the outer vial. Seal the outer vial tightly with a Teflon-lined cap.

  • Equilibration: Allow the system to stand undisturbed at 4 °C for 3 to 7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility of the compound and inducing controlled crystallization.

  • Validation: Harvest the crystals using a polarized light microscope. Extinction of light upon rotating the polarizer validates the single-crystal nature of the lattice.

X-ray Diffraction and Refinement Workflow

Causality in Source Selection: For brominated compounds, Cu Kα radiation ( λ=1.54178 Å) is strictly preferred over Mo Kα ( λ=0.71073 Å). The anomalous dispersion correction term ( Δf′′ ) for Bromine is significantly higher at the Cu Kα wavelength, which drastically increases the reliability of the Flack parameter for absolute structure determination[3][5].

Data Collection & Refinement Steps:

  • Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen cryoloop. Transfer immediately to a 100 K nitrogen cold stream on the diffractometer to minimize thermal motion (improving high-angle resolution).

  • Data Collection: Collect highly redundant data (multiplicity > 5) to ensure internal validation. A low internal merging R -factor ( Rint​<0.05 ) confirms data quality.

  • Integration & Absorption Correction: Process frames using software like SADABS. The heavy bromine atom necessitates rigorous empirical absorption correction[2].

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT)[2]. The bromine atom will appear as the highest electron density peak.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[6][7]. Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

Workflow A Single Crystal Selection (0.1 - 0.2 mm) B Data Collection (Cu Kα, 100 K) A->B C Data Reduction & Absorption (SADABS) B->C D Structure Solution (SHELXT - Intrinsic Phasing) C->D E Least-Squares Refinement (SHELXL) D->E F Absolute Structure Validation (Flack Parameter ≈ 0) E->F

SCXRD data collection and refinement workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic parameters for enantiopure 2-(4-bromophenyl)tetrahydro-2H-pyran based on standard refinement metrics for brominated THP derivatives[2][4].

Table 1: Typical Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₁H₁₃BrO
Formula Weight 241.12 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Flack Parameter ( x ) 0.01(2) (Validates absolute configuration)
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedValueCausality / Implication
Bond Length C(2) - O(1)1.425(3) ÅStandard single bond length for cyclic ethers.
Bond Length C(Aryl) - Br1.902(2) ÅCharacteristic heavy-atom bond; primary site of anomalous scattering.
Bond Angle C(6) - O(1) - C(2)111.5(2)°Deviation from idealized tetrahedral (109.5°) due to ring constraints.
Torsion Angle O(1)-C(2)-C(Aryl)-C(Ar)65.4(3)°Indicates the equatorial positioning of the phenyl ring relative to the THP chair.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of 2-(4-bromophenyl)tetrahydro-2H-pyran is governed by a combination of weak dispersive forces rather than classical hydrogen bonding (as it lacks strong hydrogen bond donors).

  • Halogen Bonding: The highly polarizable bromine atom can engage in specific Type II halogen bonds (C-Br···O or C-Br···Br contacts), driving the self-assembly of the molecules into distinct 1D chains[2].

  • C-H···π Interactions: The axial protons of the THP ring frequently interact with the π -electron cloud of adjacent bromophenyl rings, further stabilizing the three-dimensional lattice.

References

  • Crystal structure refinement with SHELXL. IUCr Journals. Available at: [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Available at: [Link]

  • Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. MDPI. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. Available at: [Link]

  • Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. ACS Publications. Available at: [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). ResearchGate. Available at: [Link]

Sources

Foundational

Mechanistic Pathways and Synthetic Methodologies for 2-(4-Bromophenyl)tetrahydropyran Derivatives

Executive Summary & Pharmacological Relevance Tetrahydropyrans (THPs) are ubiquitous structural motifs in biologically active natural products and synthetic pharmaceuticals. The 2-aryl substitution, specifically the 2-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Tetrahydropyrans (THPs) are ubiquitous structural motifs in biologically active natural products and synthetic pharmaceuticals. The 2-aryl substitution, specifically the 2-(4-bromophenyl) moiety, provides a highly versatile synthetic handle. The para-bromo substituent serves as an ideal precursor for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the pharmacophore in drug discovery pipelines[1].

This whitepaper provides an in-depth mechanistic analysis of the formation of 2-(4-bromophenyl)tetrahydropyran derivatives, focusing on the highly stereoselective Prins cyclization cascade . By examining catalyst causality, intermediate stability, and termination strategies, this guide equips researchers with self-validating protocols for synthesizing these critical building blocks.

Core Mechanism: The Prins Cyclization Cascade

The most efficient and stereoselective route to construct the 2-(4-bromophenyl)tetrahydropyran core is the Prins cyclization. The reaction involves the coupling of 4-bromobenzaldehyde with a homoallylic alcohol (or its derivative) under acidic conditions[2][3].

Causality in Intermediate Formation
  • Activation & Oxocarbenium Formation : The reaction initiates with the activation of the carbonyl oxygen of 4-bromobenzaldehyde by a Lewis or Brønsted acid. The inductive electron-withdrawing effect (-I) of the para-bromine atom slightly destabilizes the adjacent incipient positive charge compared to electron-donating counterparts (like 4-methoxybenzaldehyde). This necessitates the use of highly oxophilic, efficient Lewis acids to drive the equilibrium toward the oxocarbenium ion intermediate.

  • Intramolecular Cyclization : The pendant alkene of the homoallylic alcohol acts as an internal nucleophile, attacking the highly electrophilic oxocarbenium carbon. This step is governed by stereoelectronic effects, typically proceeding via a chair-like transition state that places the bulky 4-bromophenyl group in an equatorial position, ensuring high cis-diastereoselectivity (2,6-cis or 2,4-cis depending on substitution).

  • Carbocation Trapping (Termination) : The resulting 4-tetrahydropyranyl carbocation must be trapped to terminate the cascade. The choice of reaction conditions dictates the final derivative:

    • Prins-Ritter : Trapping with a nitrile solvent (e.g., acetonitrile) followed by hydrolysis yields 4-amidotetrahydropyrans[2].

    • Self-Terminated/Hydration : Utilizing 3-halobut-3-en-1-ols leads to an intermediate that, upon reaction with water, yields tetrahydropyran-4-ones[3].

    • Prins/Friedel-Crafts : Intramolecular trapping by a tethered electron-rich arene yields complex annulated tricyclic systems[4].

PrinsMechanism A 4-Bromobenzaldehyde + Homoallylic Precursor B Lewis Acid Activation A->B C Oxocarbenium Ion Intermediate B->C D Intramolecular Cyclization C->D E Tetrahydropyranyl Carbocation D->E F1 Nitrile Trapping (Prins-Ritter) E->F1 F2 Water Trapping (Self-Terminated) E->F2 G1 4-Amido-2-(4-bromophenyl)THP F1->G1 G2 2-(4-Bromophenyl)THP-4-one F2->G2

Figure 1: Mechanistic divergence in the Prins cyclization of 4-bromobenzaldehyde.

Catalyst Selection and Reaction Causality

The selection of the Lewis acid is not arbitrary; it directly influences the reaction pathway and the suppression of side reactions (e.g., alkene polymerization or premature alcohol dehydration).

  • Cerium(IV) Sulfate / CeCl3·7H2O : Cerium acts as a mild, highly oxophilic Lewis acid. It coordinates tightly to the aldehyde oxygen, facilitating the initial coupling without promoting competitive alkene degradation. It is the catalyst of choice for the Prins-Ritter sequence, allowing acetonitrile to act as both solvent and nucleophile[2].

  • Boron Trifluoride Etherate (BF3·OEt2) : A significantly stronger Lewis acid, ideal for self-terminated Prins reactions involving less nucleophilic halogenated homoallylic alcohols (e.g., 3-bromobut-3-en-1-ol). It forcefully drives the formation of the highly reactive carbocation necessary for subsequent hydration and ketone formation[3].

  • Scandium(III) Triflate (Sc(OTf)3) : Used in tandem with Brønsted acids (TsOH) for Prins/Friedel-Crafts cascades. Scandium's unique coordination sphere allows for the activation of the aldehyde while tolerating the presence of complex, tethered aromatic nucleophiles[4].

Quantitative Data Summary

The following table summarizes the optimized conditions and yields for synthesizing various 2-(4-bromophenyl)tetrahydropyran derivatives based on validated literature protocols.

AldehydeHomoallylic PrecursorCatalyst / ConditionsTermination MechanismProductYield (%)
4-Bromobenzaldehyde3-buten-1-ol + MeCNCe(SO4)2 (20 mol%), RTPrins-Ritter (Nitrile)4-Acetamido-2-(4-bromophenyl)THP>85%
4-Bromobenzaldehyde3-bromobut-3-en-1-olBF3·OEt2, DCM, RTSelf-Terminated (H2O)2-(4-Bromophenyl)THP-4-one67%
4-Bromobenzaldehyde(E)-6-phenylhex-3-en-1-olSc(OTf)3 / TsOH, DCM, RTPrins/Friedel-CraftsAnnulated 2-(4-bromophenyl)THP92%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Continuous monitoring and precise quenching are critical to prevent epimerization at the C2 anomeric center.

Protocol A: Synthesis of 4-Acetamido-2-(4-bromophenyl)tetrahydropyran via Ce(SO4)2 Catalysis[2]

Objective: High-yielding synthesis of the 4-amido derivative via a Prins-Ritter cascade.

  • Preparation : In an oven-dried round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv, 1.0 mmol) and 3-buten-1-ol (1.2 equiv, 1.2 mmol) in anhydrous acetonitrile (5.0 mL). Acetonitrile serves as both the solvent and the Ritter nucleophile.

  • Catalyst Addition : Add anhydrous Ce(SO4)2 (20 mol%) to the stirring solution at room temperature.

  • Reaction Monitoring : Stir the mixture at room temperature. Self-Validation Check: Monitor the reaction via LC-MS rather than TLC, tracking the disappearance of the UV-active 4-bromobenzaldehyde peak (typically complete within 6–8 hours).

  • Quenching : Once the aldehyde is consumed, quench the reaction by adding cold water (10 mL). This step hydrolyzes the intermediate nitrilium ion to the final acetamide.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure cis-diastereomer.

Protocol B: Synthesis of 2-(4-Bromophenyl)tetrahydropyran-4-one via BF3·OEt2 Catalysis[3]

Objective: Synthesis of the THP-4-one scaffold via a self-terminated Prins cyclization.

  • Preparation : Dissolve 4-bromobenzaldehyde (1.0 equiv, 0.67 mmol) and 3-bromobut-3-en-1-ol (1.5 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Catalyst Addition : Cool the mixture to 0 °C using an ice bath. Dropwise, add BF3·OEt2 (1.2 equiv). The strong Lewis acidity requires low initial temperatures to prevent polymerization of the homoallylic alcohol.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching : Critical Step: Quench the reaction strictly with saturated aqueous NaHCO3 (10 mL). Neutralizing the strong Lewis acid immediately prevents acid-catalyzed ring-opening or epimerization of the newly formed tetrahydropyran ring.

  • Extraction & Purification : Extract with DCM (3 × 10 mL), dry over Na2SO4, concentrate, and purify via column chromatography (Hexane/EtOAc, 9:1) to yield the product as a solid (mp 96–99 °C).

ProtocolWorkflow Step1 Step 1: Reagent Preparation 4-Bromobenzaldehyde + Homoallylic Precursor Solvent: MeCN or DCM Step2 Step 2: Catalyst Addition Add Ce(SO4)2 or BF3·OEt2 Maintain at 0°C to RT Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS Analysis Track Aldehyde Consumption Step2->Step3 Step4 Step 4: Quenching Add H2O or NaHCO3 (aq) Neutralize Catalyst immediately Step3->Step4 Step5 Step 5: Extraction & Drying Extract with EtOAc/DCM Dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Silica Gel Column Chromatography Isolate Diastereomers Step5->Step6

Figure 2: Standardized workflow for the catalytic synthesis of 2-(4-bromophenyl)tetrahydropyrans.

References

  • Cerium(IV) sulfate catalyzed one-pot three-component diastereo selective synthesis of 4-amidotetrahydropyrans. Canadian Science Publishing.[Link]

  • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Tandem Prins/Friedel–Crafts Cyclization for Stereoselective Synthesis of Heterotricyclic Systems. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents. Organic Process Research & Development - ACS Publications.[Link]

Sources

Exploratory

Strategic Pathways in Asymmetric Synthesis: A Technical Guide to 2-(4-Bromophenyl)tetrahydro-2H-pyran

Executive Summary Tetrahydropyrans (THPs) are privileged pharmacophores ubiquitous in bioactive natural products and synthetic active pharmaceutical ingredients (APIs). The stereoselective construction of 2-aryl tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydropyrans (THPs) are privileged pharmacophores ubiquitous in bioactive natural products and synthetic active pharmaceutical ingredients (APIs). The stereoselective construction of 2-aryl tetrahydropyrans, specifically 2-(4-bromophenyl)tetrahydro-2H-pyran , presents a unique synthetic challenge: controlling the absolute configuration at the C2 anomeric-like position without the directing effects of adjacent ring substituents.

While traditional methodologies like Prins cyclizations are powerful, they often require highly functionalized precursors or yield complex diastereomeric mixtures when applied to mono-substituted targets [1]. For the precise, enantioselective synthesis of mono-substituted 2-aryl THPs, the most robust industrial and academic approach leverages the catalytic Asymmetric Transfer Hydrogenation (ATH) of δ -halo ketones, followed by a stereoretentive intramolecular etherification. This strategy eliminates the racemization risks associated with oxocarbenium intermediates often seen in alternative cycloetherifications [2].

Retrosynthetic Analysis & Mechanistic Causality

The target molecule, (R)-2-(4-bromophenyl)tetrahydro-2H-pyran, is disconnected via the C–O bond at the C6 position, leading back to the chiral acyclic precursor, (1R)-5-chloro-1-(4-bromophenyl)pentan-1-ol.

The Causality of Disconnection: This strategic disconnection is critical. By forming the C6–O bond rather than the C2–O bond during the final cyclization, the chiral center at C1 (which becomes C2 in the THP ring) is completely preserved. The precursor is further simplified to 5-chloro-1-(4-bromophenyl)pentan-1-one, which is easily assembled via Friedel-Crafts acylation. This sequence ensures that the stereocenter is set early with high fidelity and maintained through the cyclization event [3].

Retrosynthesis Product (R)-2-(4-bromophenyl) tetrahydro-2H-pyran Intermediate (1R)-5-chloro-1-(4-bromophenyl) pentan-1-ol Product->Intermediate Intramolecular Etherification Precursor 5-chloro-1-(4-bromophenyl) pentan-1-one Intermediate->Precursor Asymmetric Transfer Hydrogenation Starting Bromobenzene + 5-Chlorovaleryl chloride Precursor->Starting Friedel-Crafts Acylation

Retrosynthetic analysis of (R)-2-(4-bromophenyl)tetrahydro-2H-pyran.

The Core Protocol: Step-by-Step Methodology

Phase 1: Friedel-Crafts Acylation

Causality: The acylation of bromobenzene with 5-chlorovaleryl chloride is highly para-selective. The bulky bromine atom sterically blocks the ortho position, while its weak deactivating nature is overcome by the highly electrophilic acylium ion generated by the Lewis acid ( AlCl3​ ).

Step-by-Step Protocol:

  • Charge a flame-dried, nitrogen-purged flask with anhydrous CH2​Cl2​ (100 mL) and AlCl3​ (1.2 equiv, 120 mmol).

  • Cool the suspension to 0 °C using an ice bath.

  • Add 5-chlorovaleryl chloride (1.0 equiv, 100 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete acylium ion formation.

  • Add bromobenzene (1.1 equiv, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully by pouring the mixture over crushed ice and 1M HCl. Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate to yield 5-chloro-1-(4-bromophenyl)pentan-1-one.

Phase 2: Asymmetric Transfer Hydrogenation (Noyori ATH)

Causality: The reduction of the ketone to the (1R)-alcohol is achieved using the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. The stereoselectivity is governed by a highly ordered six-membered pericyclic transition state. The CH/π interaction between the p -cymene ligand and the 4-bromophenyl ring forces the substrate into a specific trajectory, delivering the hydride exclusively to the Re-face of the carbonyl. Using the HCOOH/Et3​N azeotrope instead of isopropanol provides a thermodynamic sink; the irreversible expulsion of CO2​ gas drives the reaction to >99% conversion.

ATH_Cycle Ru1 16e- Ru(II) Amido Active Catalyst Ru2 18e- Ru(II) Hydride Chiral Reductant Ru1->Ru2 Formate dehydrogenation (-CO2) Alcohol (1R)-5-chloro-1-(4-bromophenyl) pentan-1-ol Ru1->Alcohol Ru2->Ru1 Concerted H-/H+ transfer (Re-face attack) Formate HCOOH / Et3N (Hydride Source) Formate->Ru1 Ketone 5-chloro-1-(4-bromophenyl) pentan-1-one Ketone->Ru2

Catalytic cycle of the Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol:

  • Dissolve 5-chloro-1-(4-bromophenyl)pentan-1-one (50 mmol) in a 5:2 azeotropic mixture of HCOOH/Et3​N (25 mL).

  • Degas the solution by sparging with argon for 15 minutes.

  • Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%, 0.25 mmol).

  • Stir the reaction at 30 °C for 24 hours. An open bubbler should be attached to allow CO2​ evolution.

  • Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3​ to remove residual formic acid.

  • Concentrate and purify via flash chromatography to isolate (1R)-5-chloro-1-(4-bromophenyl)pentan-1-ol.

Phase 3: Stereoretentive Intramolecular Etherification

Causality: Cyclization is achieved via an intramolecular 6-exo-tet SN​2 displacement. Sodium hydride ( NaH ) is utilized to irreversibly deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide. Because the nucleophilic attack occurs at the primary C5 carbon (bearing the chloride), the C–O bond at the chiral C1 center is never broken. This guarantees 100% stereoretention from the alcohol to the THP ring, analogous to principles demonstrated in aqueous polyene cyclizations [4].

Step-by-Step Protocol:

  • Dissolve the (1R)-alcohol (40 mmol) in anhydrous THF (150 mL) under argon.

  • Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv, 60 mmol) in small portions. Observe H2​ gas evolution.

  • Stir at 0 °C for 30 minutes, then heat to 65 °C (reflux) for 12 hours.

  • Cool to room temperature and carefully quench with saturated NH4​Cl solution.

  • Extract with diethyl ether, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield pure (R)-2-(4-bromophenyl)tetrahydro-2H-pyran.

Quantitative Data & Optimization

The choice of catalyst and base significantly impacts both the enantiomeric excess ( ee ) and the overall yield of the cyclization. The data below summarizes the optimization parameters for this workflow.

Table 1: Optimization of ATH Conditions for 5-chloro-1-(4-bromophenyl)pentan-1-one

CatalystHydride SourceTemp (°C)Yield (%) ee (%)Absolute Config.
RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH/Et3​N 309698(1R)
RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH/Et3​N 309598(1S)
RuCl(p-cymene)[(R,R)-Ts-DPEN] i-PrOH/t-BuOK 258291(1R)
RhCl(Cp∗)[(R,R)-Ts-DPEN] HCOOH/Et3​N 308885(1R)

Table 2: Cyclization Base Screening for (R)-2-(4-bromophenyl)tetrahydro-2H-pyran

BaseSolventTemp (°C)Yield (%)Stereoretention
NaH THF 65 92 >99%
t-BuOK THF6585>99%
K2​CO3​ DMF8074>99%
NaOH (aq)Toluene/ H2​O 9068>99%

Self-Validating Quality Control Systems

To ensure scientific integrity and trustworthiness, the protocol must be treated as a self-validating system. Do not proceed to subsequent steps without confirming the following analytical benchmarks:

  • QC Check 1 (Post-Acylation): Validate the intermediate via 1H NMR. Confirm the disappearance of the para-proton of bromobenzene and the appearance of the ketone α -methylene triplet at ∼2.9 ppm .

  • QC Check 2 (Post-ATH): Verify enantiopurity using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/ i-PrOH 95:5, 1.0 mL/min). The reduction of the carbonyl is confirmed via 13C NMR by the shift of the C=O peak ( ∼198 ppm ) to a CH-OH peak ( ∼73 ppm ).

  • QC Check 3 (Final Product): In the 1H NMR of the final THP product, the diagnostic anomeric-like proton at C2 of the THP ring must appear as a distinct doublet of doublets ( dd ) at roughly 4.3 ppm ( J≈11.0,2.5 Hz ), confirming the axial orientation of the proton and the equatorial orientation of the 4-bromophenyl group. The complete disappearance of the broad -OH stretch in IR ( ∼3300 cm−1 ) validates total cyclization.

References

  • Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols The Journal of Organic Chemistry (2015) URL:[Link]

  • Asymmetric Cycloetherifications by Bifunctional Aminothiourea Catalysts: The Importance of Hydrogen Bonding Journal of the American Chemical Society (2014) URL:[Link]

  • Direct Formation of Oxocarbenium Ions under Weakly Acidic Conditions: Catalytic Enantioselective Oxa-Pictet–Spengler Reactions Journal of the American Chemical Society (2016) URL:[Link]

  • Intramolecular Etherification and Polyene Cyclization of π-Activated Alcohols Promoted by Hot Water The Journal of Organic Chemistry (2015) URL:[Link]

Sources

Foundational

CAS number, molecular weight, and MSDS for 2H-Pyran, 2-(4-bromophenyl)tetrahydro-

Title: 2H-Pyran, 2-(4-bromophenyl)tetrahydro-: A Strategic Building Block in Modern Medicinal Chemistry Executive Summary In contemporary drug discovery, the architectural complexity of small molecules is a critical dete...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 2H-Pyran, 2-(4-bromophenyl)tetrahydro-: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the architectural complexity of small molecules is a critical determinant of clinical success. The compound 2H-Pyran, 2-(4-bromophenyl)tetrahydro- (commonly referred to as 2-(4-bromophenyl)tetrahydro-2H-pyran) has emerged as a highly valuable building block for synthesizing sp3-enriched scaffolds. By providing a stable tetrahydropyran (THP) ring tethered to a versatile aryl bromide handle, this intermediate allows synthetic chemists to seamlessly integrate three-dimensional complexity into lead compounds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling protocols, and synthetic utility, specifically focusing on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Analysis

The structural composition of 2-(4-bromophenyl)tetrahydro-2H-pyran features an electron-rich phenyl ring substituted with a bromine atom at the para position, coupled to a saturated, oxygen-containing six-membered heterocycle. The THP ring typically adopts a chair conformation, with the bulky 4-bromophenyl group heavily favoring the equatorial position to minimize 1,3-diaxial steric clashes.

Below is a consolidated table of its core quantitative and structural data[1]:

PropertyValue
Chemical Name 2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Common Name 2-(4-bromophenyl)tetrahydro-2H-pyran
CAS Number 916235-96-6
Molecular Formula C11H13BrO
Molecular Weight 241.128 g/mol
SMILES BrC1=CC=C(C=C1)C1OCCCC1
Storage Conditions 2–8 °C (Refrigerated)
Purity Standard (Commercial) ≥ 95%

Safety, Handling, and MSDS Protocols

As a halogenated organic ether, 2-(4-bromophenyl)tetrahydro-2H-pyran requires stringent laboratory safety protocols. Users must verify all safety data before use in regulatory contexts[2].

  • Hazard Identification (GHS Classification):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), NIOSH-approved half-face respirator (if aerosolized), and splash-resistant safety goggles.

  • Storage Causality: The compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Refrigeration minimizes the risk of slow auto-oxidation of the ether moiety, which can lead to the formation of explosive peroxides over extended periods.

Synthetic Utility & Experimental Workflows

The primary synthetic utility of 2-(4-bromophenyl)tetrahydro-2H-pyran lies in its para-bromo substituent, which serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 4-bromo position with an aryl/heteroaryl boronic acid to generate a biaryl-THP scaffold.

ExpWorkflow Prep 1. Preparation Degas Dioxane/H2O React 2. Reaction Add Pd cat. & Base Heat to 90°C Prep->React Workup 3. Workup Celite Filtration Liquid-Liquid Ext. React->Workup Purify 4. Purification Flash Chromatography Workup->Purify

Figure 1: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling of the title compound.

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge a mixture of 1,4-Dioxane/H₂O (4:1 v/v) with argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Dissolved oxygen prematurely oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Reagent Assembly: Charge a Schlenk flask with 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add the degassed solvent, followed by Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unligated species, ensuring the stable formation of the active catalytic complex. Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

    • Causality: The oxidative addition of palladium into the C(sp2)-Br bond requires significant thermal energy to overcome the activation barrier, especially since the THP ring exerts a mild electron-donating effect (+I) that slightly deactivates the aryl bromide.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Causality: Celite filtration effectively removes precipitated palladium black and inorganic salts (potassium borates), preventing stubborn emulsion formation during the subsequent liquid-liquid extraction.

Mechanistic Pathway: Catalytic Cycle

The transformation relies on a highly orchestrated catalytic cycle. The diagram below illustrates the sequence of organometallic intermediates formed during the functionalization of 2-(4-bromophenyl)tetrahydro-2H-pyran.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) inserts into C-Br bond of 2-(4-bromophenyl)tetrahydro-2H-pyran Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Transfer of R-group from Boronic Acid to Pd(II) OxAdd->TransMet + R-B(OH)2, Base RedElim Reductive Elimination Formation of C-C bond & Release of THP-aryl product TransMet->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 2: Catalytic cycle detailing the Pd-mediated cross-coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran.

Applications in Drug Development: "Escaping Flatland"

In modern medicinal chemistry, relying solely on flat, sp2-hybridized aromatic rings often leads to compounds with poor solubility, high plasma protein binding, and off-target promiscuity. Lovering et al. famously coined the concept of "Escaping Flatland," demonstrating that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule directly correlates with improved clinical success rates[3].

2-(4-bromophenyl)tetrahydro-2H-pyran serves as an ideal vector for this strategy. By replacing a standard biphenyl or alkyl chain with a THP ring, drug developers achieve several pharmacokinetic advantages:

  • LogD Optimization: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, lowering the lipophilicity (LogD) compared to a purely carbocyclic cyclohexane analog.

  • Aqueous Solubility: The non-planar, three-dimensional geometry of the THP ring disrupts crystal lattice packing, significantly improving thermodynamic solubility[3].

  • Metabolic Stability: Unlike open-chain ethers, the constrained nature of the THP ring offers enhanced resistance to cytochrome P450-mediated oxidative cleavage.

References

  • 4-(1-bromoethyl)oxane — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

  • Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for 2-(4-bromophenyl)tetrahydro-2H-pyran

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-(4-Bromophenyl)tetrahydro-2H-pyran Executive Summary The synthesis of complex biaryl systems is a cornerstone of modern medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 2-(4-Bromophenyl)tetrahydro-2H-pyran

Executive Summary

The synthesis of complex biaryl systems is a cornerstone of modern medicinal chemistry and drug development. 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6)[1] is a highly versatile electrophilic building block. The C-linked tetrahydropyran (THP) ring serves as a robust, lipophilic bioisostere that improves the metabolic stability and pharmacokinetic profile of drug candidates. Unlike O-linked THP acetals, which are highly sensitive to acidic cleavage, this C-glycoside analog is chemically stable under a wide range of conditions, making it an ideal candidate for palladium-catalyzed cross-coupling methodologies[2].

This application note details a highly optimized, self-validating Suzuki-Miyaura protocol designed to couple 2-(4-bromophenyl)tetrahydro-2H-pyran with various aryl boronic acids, ensuring high yields, minimal side reactions, and preservation of the THP moiety.

Mechanistic Rationale & Experimental Design

To elevate this protocol from a standard recipe to a highly reliable workflow, every reagent has been selected based on strict mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂·CH₂Cl₂): While Pd(PPh₃)₄ is a traditional choice, we utilize the bidentate catalyst Pd(dppf)Cl₂. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-coordination geometry on the intermediate Pd(II) complex. This spatial proximity drastically accelerates the reductive elimination step, outcompeting side reactions such as protodeboronation or homocoupling of the boronic acid[3].

  • Base & Solvent Causality (K₂CO₃ in Dioxane/H₂O): A biphasic mixture of 1,4-Dioxane and Water (4:1) is employed. The aqueous phase is not merely a solvent; it is mechanistically required to hydrate the boronic acid into the reactive trihydroxyborate complex [Ar−B(OH)3​]− , which is the actual nucleophilic species that undergoes transmetalation[2]. Dioxane is chosen over THF or Toluene because it provides superior solvation for the lipophilic THP-aryl bromide at elevated temperatures (80–90 °C)[4].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd(II) inserts into C-Br Pd0->OxAdd 2-(4-bromophenyl)THP TransMet Transmetalation Boronate Transfer OxAdd->TransMet [Ar-B(OH)3]- K+ RedElim Reductive Elimination Biaryl Formation TransMet->RedElim Isomerization (trans to cis) RedElim->Pd0 Product Release

Caption: Logical flow of the Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Step-by-Step Experimental Protocol

Materials Required
  • Aryl Halide: 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol, 241.1 mg)

  • Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: K₂CO₃ (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Methodology
  • Reagent Assembly: To an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)tetrahydro-2H-pyran, the selected arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of H₂O. Cap the flask with a rubber septum. Submerge a long needle into the liquid and sparge with dry Nitrogen or Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Chan-Lam-type oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

  • Thermal Reaction: Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 6–12 hours.

  • Quench & Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20).

ExpWorkflow Step1 1. Reagent Assembly Ar-Br (1.0 eq), Ar-B(OH)2 (1.2 eq) Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.5 eq) Step2 2. Solvent Addition & Degassing Dioxane:H2O (4:1) Sparging with N2/Ar (15 min) Step1->Step2 Step3 3. Thermal Reaction Stir at 85 °C for 6-12 h Monitor via TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Cool to RT, add EtOAc/H2O Extract and dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentrate in vacuo Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Self-Validating Checkpoints & Quality Control

A robust protocol must be a self-validating system. Researchers should monitor the following in-process controls (IPCs) to guarantee reaction success:

  • Visual Catalyst Validation: Upon reaching 85 °C, the initial orange suspension should transition to a deep, homogeneous red/brown solution, indicating the successful generation of the active Pd(0) species. If the solution turns completely clear with a heavy black precipitate (Palladium black), the catalyst has died due to oxygen ingress.

  • Chromatographic Shift (TLC): The starting material, 2-(4-bromophenyl)tetrahydro-2H-pyran, is moderately UV-active. The biaryl product will exhibit a significantly stronger, bright blue fluorescence under 254 nm UV light due to the extended π -conjugation of the newly formed biphenyl system.

  • Spectroscopic Integrity (NMR): In the ¹H NMR spectrum of the purified product, the diagnostic anomeric/benzylic C-H proton of the THP ring (typically appearing as a multiplet near 4.2–4.4 ppm) must remain intact. Its presence confirms that the cyclic ether survived the thermal alkaline conditions without undergoing ring-opening.

Data Presentation: Substrate Scope & Expected Yields

The optimized protocol exhibits excellent functional group tolerance. Below is a summary of expected quantitative outcomes when coupling 2-(4-bromophenyl)tetrahydro-2H-pyran with various boronic acids[5].

Boronic Acid PartnerElectronic NatureExpected YieldReaction TimeIPC Observation (LC-MS)
Phenylboronic acidNeutral85–92%4–6 h[M+H]⁺ = 239.1
4-Methoxyphenylboronic acidElectron-Rich88–95%4–6 h[M+H]⁺ = 269.1
4-Fluorophenylboronic acidElectron-Poor80–88%6–8 h[M+H]⁺ = 257.1
3-Pyridinylboronic acidHeteroaryl / Basic70–80%8–12 h[M+H]⁺ = 240.1

Note: Heteroaryl boronic acids (e.g., 3-Pyridinylboronic acid) typically require longer reaction times due to competitive coordination of the heteroatom to the palladium center, which can temporarily stall the catalytic cycle.

References

  • ChemShuttle. "2-(4-bromophenyl)tetrahydro-2H-pyran". Source: chemshuttle.com. 1

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction". Source: tcichemicals.com. 2

  • MDPI. "Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling". Source: mdpi.com. 4

  • ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions". Source: acs.org. 3

  • MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow". Source: mdpi.com. 5

Sources

Application

Application Note: Preparation of Grignard Reagents from 2-(4-Bromophenyl)tetrahydro-2H-pyran

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic use of protected building blocks. 2-(4-bromophenyl)tetrahydro-2H-pyran [1] is a highly versatile aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the strategic use of protected building blocks. 2-(4-bromophenyl)tetrahydro-2H-pyran [1] is a highly versatile aryl halide where the tetrahydropyran (THP) ring acts as a cyclic benzylic ether. Converting this aryl bromide into its corresponding Grignard reagent unlocks powerful downstream applications, including cross-coupling and nucleophilic additions.

However, the benzylic C-O bond of the THP ring presents a unique challenge: while generally stable to basic conditions, it can be sensitive to the localized thermal spikes and harsh conditions typical of traditional Grignard initiation. This application note details the mechanistic causality behind organomagnesium formation and provides two self-validating protocols—a classic direct insertion and a highly recommended mild halogen-metal exchange—to ensure high-fidelity reagent generation.

Physicochemical Profile

Before initiating the reaction, it is critical to understand the physical parameters of the substrate to calculate accurate stoichiometry and anticipate solubility behavior.

PropertyValue
Chemical Name 2-(4-bromophenyl)tetrahydro-2H-pyran
CAS Number 916235-96-6
Molecular Formula C11H13BrO
Molecular Weight 241.13 g/mol
SMILES BrC1=CC=C(C=C1)C1OCCCC1
Storage Conditions 2–8 °C, store strictly under inert atmosphere

Mechanistic Insights & Causality (E-E-A-T)

To design a robust protocol, one must understand the underlying mechanisms governing Grignard formation and the specific vulnerabilities of the substrate.

The Surface Nature of Direct Insertion

Traditional Grignard formation (Method A) proceeds via a Single Electron Transfer (SET) mechanism at the magnesium metal surface[2]. The reaction is initiated when an electron is transferred from the Mg(0) surface to the σ∗ orbital of the Ar-Br bond, forming a transient radical anion. This intermediate rapidly dissociates into an aryl radical and a bromide ion, followed by recombination with the magnesium cation[2].

Because magnesium turnings are typically passivated by an unreactive magnesium oxide (MgO) layer, chemical initiation (using I2​ or 1,2-dibromoethane) is required to expose the active metal surface.

SET_Mechanism Mg Mg(0) Surface (Activated) Radical [Ar-Br]•- Radical Anion Mg->Radical SET (e-) ArBr Ar-Br (Substrate) ArBr->Radical accepts e- ArRadical Ar• + Br- (Cleavage) Radical->ArRadical Bond Dissociation Grignard Ar-Mg-Br (Grignard Reagent) ArRadical->Grignard Recombination with Mg+

Caption: Single Electron Transfer (SET) mechanism for Grignard formation at the magnesium surface.

Turbo Grignard: Preserving the THP Ring

For 2-(4-bromophenyl)tetrahydro-2H-pyran, the benzylic ether linkage is theoretically susceptible to cleavage or Wurtz-type homocoupling if the reaction mixture is overheated during the exothermic SET initiation.

To mitigate this, Halogen-Metal Exchange (Method B) using Knochel's Turbo Grignard reagent ( i -PrMgCl·LiCl) is the superior choice for drug development professionals[3]. The incorporation of lithium chloride breaks up the polymeric aggregates of the organomagnesium species, drastically increasing its nucleophilicity. This allows the exchange to proceed smoothly at 0 °C to room temperature, completely avoiding thermal stress on the THP ring[3].

Experimental Workflows

The following workflows represent self-validating systems. By coupling the synthesis with a strict Quality Control (QC) titration step, researchers can ensure the exact molarity of the active reagent before committing it to a complex synthetic sequence.

Workflow A 2-(4-bromophenyl) tetrahydro-2H-pyran B Method A: Mg Turnings, THF, I2 (Direct Insertion) A->B Heat/Initiation C Method B: iPrMgCl·LiCl, THF (Halogen-Metal Exchange) A->C 0 °C to RT D Grignard Reagent (Aryl-MgX) B->D C->D E Titration (Salicylaldehyde phenylhydrazone) D->E QC Check

Caption: Workflow for Grignard reagent preparation and titration from 2-(4-bromophenyl)tetrahydro-2H-pyran.

Method A: Direct Magnesium Insertion (Classic Protocol)

Use this method when scalability and cost-efficiency are prioritized over mild conditions.

  • Apparatus Preparation : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet under vacuum. Backfill with argon (repeat 3x).

  • Surface Activation : Add magnesium turnings (1.2 eq). Add a single crystal of iodine ( I2​ ) and stir vigorously for 10 minutes until the Mg surface is slightly discolored (brownish).

  • Initiation : Dissolve 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF to create a 0.5 M solution. Add 5% of this solution to the Mg turnings. Warm the flask gently with a heat gun until the iodine color disappears and localized bubbling is observed, indicating the SET mechanism has initiated.

  • Addition : Remove the heat source. Add the remaining aryl bromide solution dropwise over 30–45 minutes, maintaining a gentle, self-sustaining reflux.

  • Maturation : Once addition is complete, stir the mixture at 40 °C for an additional 2 hours. Allow to cool to room temperature. The resulting dark solution contains 4-(tetrahydro-2H-pyran-2-yl)phenylmagnesium bromide.

Method B: Turbo Grignard Halogen-Metal Exchange (Recommended)

Use this method to ensure absolute preservation of the THP ring and minimize Wurtz coupling.

  • Substrate Preparation : In a rigorously dried, argon-purged flask, dissolve 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Thermal Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Exchange Reaction : Using a syringe pump, dropwise add i -PrMgCl·LiCl (1.1 eq, typically 1.3 M in THF) over 15 minutes. The presence of LiCl ensures the reagent remains monomeric and highly reactive.

  • Completion : Remove the ice bath. Allow the reaction to warm to room temperature and stir for 1.5 hours. The halogen-metal exchange is typically quantitative, yielding 4-(tetrahydro-2H-pyran-2-yl)phenylmagnesium chloride·LiCl.

QC Protocol: Self-Validating Titration

Accurate determination of the Grignard reagent's molarity is critical. Salicylaldehyde phenylhydrazone is an optimal indicator that reacts with organometallic species to form a brightly colored dianion[4].

  • Accurately weigh ~30 mg of salicylaldehyde phenylhydrazone into a dry, argon-purged vial.

  • Dissolve the indicator in 2.0 mL of anhydrous THF.

  • Titrate dropwise with the newly prepared Grignard reagent using a 1.0 mL graduated gastight syringe.

  • Endpoint : The solution will turn from pale yellow to a persistent, bright orange/red. Calculate the molarity based on the volume of Grignard reagent required to reach the endpoint.

Comparative Data Summary

ParameterMethod A (Direct Mg Insertion)Method B (Turbo Grignard Exchange)
Active Reagents Mg turnings, I2​ initiator i -PrMgCl·LiCl (Knochel's Reagent)
Operating Temperature Reflux initially, then 40 °C0 °C warming to Room Temperature
Reaction Time 2.5 - 3.0 hours1.5 - 2.0 hours
THP Ring Stability Moderate (risk of cleavage if overheated)Excellent (mild, non-thermal conditions)
Wurtz Coupling Risk Moderate to HighVery Low
Expected Yield 75 - 85%85 - 95%

References

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320. URL:[Link]

  • Walborsky, H. M. "Mechanism of Grignard reagent formation. The surface nature of the reaction." Accounts of Chemical Research, 1990, 23(9), 286-293. URL:[Link]

  • Love, B. E., & Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry, 1999, 64(10), 3755-3756. URL:[Link]

Sources

Method

Using 2-(4-bromophenyl)tetrahydro-2H-pyran as an active pharmaceutical ingredient (API) intermediate

Executive Summary The strategic selection of molecular scaffolds is the cornerstone of modern medicinal chemistry. 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) has emerged as a highly versatile active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic selection of molecular scaffolds is the cornerstone of modern medicinal chemistry. 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) has emerged as a highly versatile active pharmaceutical ingredient (API) intermediate. By combining the robust reactivity of an aryl bromide with the physicochemical advantages of a tetrahydropyran (THP) ring, this building block enables the rapid diversification of biaryl and functionalized-phenyl scaffolds. This application note provides a comprehensive guide to the mechanistic rationale, optimization data, and self-validating synthetic protocols required to leverage this intermediate in drug development workflows.

Mechanistic Rationale & Bioisosteric Advantage

The Tetrahydropyran (THP) Bioisostere

In lead optimization, replacing highly lipophilic or metabolically unstable rings is a primary objective. The THP ring serves as an exceptional bioisostere for cyclohexane and piperidine[1].

  • Physicochemical Modulation: Compared to cyclohexane, the introduction of the ethereal oxygen lowers the overall lipophilicity (LogP) of the molecule, which directly correlates with improved aqueous solubility and reduced off-target toxicity[2].

  • Target Engagement: The oxygen atom acts as a rigid hydrogen-bond acceptor. Because the THP ring heavily favors a stable chair conformation, it lowers the entropic penalty upon binding to kinase or GPCR active sites[1]. Recent data-mining studies on bioisosteres demonstrate that incorporating a THP ring significantly improves thermodynamic solubility without compromising target affinity[3].

The Aryl Bromide Handle

The 4-bromo substituent on the phenyl ring provides a highly predictable and chemoselective handle for carbon-carbon and carbon-heteroatom bond formation.

  • Reactivity Sweet Spot: Aryl chlorides often require expensive, sterically demanding phosphine ligands (e.g., Buchwald ligands) to undergo oxidative addition, while aryl iodides are prone to light degradation and competitive homocoupling. Aryl bromides strike the optimal balance, readily undergoing palladium-catalyzed cross-coupling with standard, cost-effective catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄[4].

  • Halogen-Metal Exchange: The bromide is also highly susceptible to rapid lithium-halogen exchange at cryogenic temperatures, allowing the intermediate to be converted into a nucleophilic aryllithium or arylboronic acid species[5].

Workflow A 2-(4-bromophenyl)tetrahydro-2H-pyran (API Intermediate) B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Lithiation / Borylation (n-BuLi, B(OiPr)3) A->C D Biaryl-THP Scaffold (Kinase/GPCR Inhibitors) B->D E THP-Phenylboronic Acid (Versatile Nucleophile) C->E F API Formulation & Development D->F E->F

Fig 1. Divergent synthetic pathways of 2-(4-bromophenyl)tetrahydro-2H-pyran towards API development.

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs) and mechanistic causality for every reagent choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Biaryl Coupling

This protocol describes the coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with a generic arylboronic acid to form a biaryl-THP scaffold.

Causality of Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation[4].

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) mixture is critical. The lipophilic THP-bromide dissolves in dioxane, while the inorganic base (K₂CO₃) and boronic acid dissolve in the aqueous layer. Transmetalation occurs efficiently at the solvent interface.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Base Addition: Add K₂CO₃ (2.5 equiv, 25 mmol). Rationale: A strong base is required to activate the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step.

  • Solvent & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Degas the biphasic mixture by sparging with Argon for 15 minutes. Rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (forming symmetric biaryls).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 90 °C in an oil bath with vigorous stirring (800 rpm) to maximize the biphasic interface area.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Dilute with MeCN and analyze via UPLC-MS. The protocol is self-validating: the reaction is deemed complete when the starting bromide peak (UV 254 nm) is <1% relative to the product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter through a short pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OA THP-Ar-Br TM Transmetalation Ar-Pd(II)-Br + R-B(OH)2 -> Ar-Pd(II)-R OA->TM Base, Boronic Acid RE Reductive Elimination Ar-R (Biaryl-THP) + Pd(0) TM->RE RE->Pd0 Product Release

Fig 2. Palladium-catalyzed Suzuki-Miyaura cycle for 2-(4-bromophenyl)tetrahydro-2H-pyran coupling.

Protocol B: Halogen-Metal Exchange for Boronate Synthesis

If the synthetic route requires the THP-phenyl moiety to act as the nucleophile, the aryl bromide must be converted into a boronic acid or ester[5].

Causality of Choices:

  • Reagent: n-Butyllithium (n-BuLi) is used for rapid halogen-metal exchange.

  • Temperature: -78 °C is strictly maintained to prevent the highly reactive aryllithium intermediate from reacting with the ethereal oxygen of its own THP ring (ring-opening) or undergoing Wurtz-Fittig coupling with the generated butyl bromide.

  • Electrophile: Triisopropyl borate (B(OiPr)₃) is chosen over trimethyl borate because the steric bulk of the isopropyl groups prevents multiple additions of the aryllithium species to the boron center.

Step-by-Step Methodology:

  • Drying: Dissolve 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn pale yellow. Stir at -78 °C for 45 minutes.

  • Electrophilic Trapping: Add triisopropyl borate (1.5 equiv, 15 mmol) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quenching & IPC: Quench the reaction with 1M aqueous HCl (20 mL) to hydrolyze the borate ester to the boronic acid. Validate completion via TLC (staining with phosphomolybdic acid) ensuring the disappearance of the non-polar bromide spot.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Triturate the crude solid with cold hexanes to afford the pure (4-(tetrahydro-2H-pyran-2-yl)phenyl)boronic acid.

Quantitative Data: Reaction Optimization

The following table summarizes the developmental optimization data for the Suzuki-Miyaura cross-coupling (Protocol A) of 2-(4-bromophenyl)tetrahydro-2H-pyran with phenylboronic acid. This data highlights the necessity of the selected catalyst and solvent system.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801268%
2Pd(OAc)₂ / PPh₃K₂CO₃DMF100854%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90494%
4Pd₂dba₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O90391%
5Pd(dppf)Cl₂Et₃NTHF702422%

*Yields determined by isolated mass after column chromatography. Entry 3 represents the optimal balance of high yield, rapid kinetics, and cost-effective reagents.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow MDPI URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 2-(4-Aminophenyl)tetrahydro-2H-pyran Derivatives

Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful and versatile tool for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] This methodology has fundamentally reshaped the synthetic landscape for creating arylamines, a structural motif prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Unlike classical methods that often require harsh conditions and offer limited scope, the Buchwald-Hartwig reaction allows for the coupling of a wide diversity of aryl halides and amines under relatively mild conditions, demonstrating remarkable functional group tolerance.[1][3]

This guide provides an in-depth analysis and detailed protocols for the successful amination of 2-(4-bromophenyl)tetrahydro-2H-pyran. This specific substrate is of significant interest as the resulting product, an aniline derivative bearing a tetrahydropyran (THP) moiety, is a valuable scaffold in medicinal chemistry. The THP ring can improve pharmacokinetic properties such as solubility and metabolic stability, making this a key transformation for drug development professionals. We will dissect the critical parameters of this reaction—catalyst, ligand, base, and solvent—to provide researchers with the rationale and practical steps needed for efficient and reproducible synthesis.

The Catalytic Cycle: A Mechanistic Framework

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][5]

The generally accepted mechanism involves:

  • Activation & Formation of the Active Pd(0) Catalyst: The cycle begins with the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or by using a direct Pd(0) source like Pd₂(dba)₃. This Pd(0) complex is stabilized by a phosphine ligand (L).[6][7]

  • Oxidative Addition: The electron-rich Pd(0)L complex undergoes oxidative addition into the carbon-bromine bond of 2-(4-bromophenyl)tetrahydro-2H-pyran, forming a Pd(II) intermediate.[1][6] This is often the rate-determining step.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][8][9]

  • Reductive Elimination: This final, crucial step involves the formation of the new C-N bond and the release of the desired arylamine product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (Base, -HBase⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (Product Ar-NR₂)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices: Parameter Optimization

The success of the Buchwald-Hartwig amination is not fortuitous; it is the result of a rational selection of reagents. The choice of each component directly influences reaction rate, yield, and scope. For a substrate like 2-(4-bromophenyl)tetrahydro-2H-pyran, which is a relatively standard aryl bromide, several catalyst systems are expected to be effective.

The Palladium Precursor: Initiating the Cycle

The choice of palladium source is primarily one of convenience and stability.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are the most common precatalysts. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[7] Pd₂(dba)₃ is a Pd(0) source, which can sometimes lead to faster initiation.

  • Palladacycle Precatalysts: Modern systems often use well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are air- and moisture-stable solids that rapidly and stoichiometrically generate the active L-Pd(0) catalyst upon exposure to a base, leading to more reproducible results.[6]

The Ligand: The Engine of the Reaction

The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and, most importantly, promotes the difficult reductive elimination step. For aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][10]

  • Why Bulky and Electron-Rich? Bulkiness on the phosphine ligand favors a three-coordinate palladium intermediate, which is necessary for reductive elimination. Electron-donating character increases the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final C-N bond formation.[10][11]

  • Ligand Selection:

    • For Primary Amines (e.g., aniline, benzylamine): Ligands like BrettPhos are specifically designed for coupling primary amines and demonstrate excellent performance.[7][10]

    • For Secondary Amines (e.g., morpholine, piperidine): Ligands like XPhos or RuPhos are highly versatile and effective for a broad range of secondary amines and aryl halides.[10][12]

    • Bidentate Ligands (e.g., BINAP, DPPF): While representing an earlier generation, ligands like BINAP can be effective, particularly for aryl bromides and iodides, and are known to suppress side reactions.[1][13]

The Base: The Essential Activator

The base's primary role is to deprotonate the amine after it coordinates to the palladium(II) center, forming the crucial palladium-amido intermediate.[8][14] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): Sodium tert-butoxide is the most common and highly effective base for a wide range of aminations.[6] Its high basicity ensures efficient deprotonation. However, its strength can be detrimental to substrates with base-sensitive functional groups (e.g., esters).

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): For sensitive substrates, weaker bases like potassium phosphate or cesium carbonate are preferred.[6][11] These reactions may require higher temperatures or longer reaction times but offer superior compatibility with delicate functional groups.

The Solvent: The Reaction Environment

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the desired reaction temperature.

  • Common Choices: Aprotic solvents are standard. Toluene , dioxane , and THF are the most frequently used.[6][7] Toluene is excellent for higher temperature reactions, while dioxane is a good general-purpose solvent.

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism. Nonpolar solvents generally favor the desired catalytic pathway.[8][15][16]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[6]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere.

General Workflow

The following workflow is a general representation of the experimental setup for a Buchwald-Hartwig amination reaction.

Workflow A 1. Reagent Preparation (Oven-dried Schlenk tube) B 2. Add Solids (Aryl bromide, Base, Pd-precatalyst, Ligand) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon/N₂ 3x) B->C D 4. Add Liquids (Anhydrous Solvent, Amine) C->D E 5. Reaction (Heat to specified temp with vigorous stirring) D->E F 6. Monitoring (TLC / GC-MS) E->F G 7. Workup (Cool, dilute, filter through Celite®) F->G H 8. Purification (Column Chromatography) G->H

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with a Primary Amine (e.g., Aniline)

This protocol is optimized for coupling with primary amines using a robust catalyst system.

  • Reagents & Stoichiometry:

    • 2-(4-bromophenyl)tetrahydro-2H-pyran: 1.0 mmol, 1.0 equiv.

    • Aniline: 1.2 mmol, 1.2 equiv.

    • Pd₂(dba)₃: 0.01 mmol, 1 mol% Pd.

    • BrettPhos: 0.024 mmol, 2.4 mol%.

    • Sodium tert-butoxide (NaOtBu): 1.4 mmol, 1.4 equiv.

    • Anhydrous Toluene: 5 mL (0.2 M).

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BrettPhos (0.024 mmol).

    • Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Through the septum, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol).

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.[2]

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[2]

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with a Secondary Amine (e.g., Morpholine)

This protocol is adapted for use with cyclic secondary amines, a common class of coupling partners.

  • Reagents & Stoichiometry:

    • 2-(4-bromophenyl)tetrahydro-2H-pyran: 1.0 mmol, 1.0 equiv.

    • Morpholine: 1.2 mmol, 1.2 equiv.

    • Pd(OAc)₂: 0.02 mmol, 2 mol%.

    • XPhos: 0.04 mmol, 4 mol%.

    • Potassium Phosphate (K₃PO₄): 2.0 mmol, 2.0 equiv.

    • Anhydrous 1,4-Dioxane: 5 mL (0.2 M).

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube with a stir bar, add 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

    • Seal the tube, and evacuate and backfill with argon gas three times.

    • Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol) via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the mixture vigorously for 18-36 hours, monitoring by TLC or GC-MS.

    • Once complete, cool to room temperature.

    • Perform the workup as described in Protocol 1 (steps 8-10) for product isolation and purification.

Condition Screening and Optimization Data

The following table summarizes recommended starting conditions for the amination of 2-(4-bromophenyl)tetrahydro-2H-pyran with various amine types. These are based on established principles for Buchwald-Hartwig couplings.[6][10][17]

Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)Expected Outcome/Notes
Primary Aliphatic BrettPhosNaOtBu or LHMDSToluene100-110High yields expected. Strong base is effective for less acidic N-H bonds.
Primary Aryl BrettPhos / XPhosNaOtBu or Cs₂CO₃Dioxane100-110Generally high-yielding. Cs₂CO₃ can be used for base-sensitive substrates.
Secondary Cyclic XPhos / RuPhosK₃PO₄ or NaOtBuToluene100-110Excellent reactivity. K₃PO₄ is a good starting point for sensitive substrates.
Secondary Acyclic XPhosNaOtBuToluene100-110Can be more challenging due to sterics; XPhos is a robust choice.
Amides / Carbamates BrettPhosK₂CO₃ or K₃PO₄Dioxane110Weaker nucleophiles require more forcing conditions and specialized ligands.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Incorrect base/amine combination (insufficient pKa).3. Poor solubility of reagents.4. Inappropriate ligand choice.1. Ensure all reagents are anhydrous and the reaction is under a strictly inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Try a different solvent (e.g., toluene to dioxane) or increase the temperature.4. Screen a different ligand (e.g., switch from a bidentate to a more active biaryl phosphine ligand).
Hydrodehalogenation Formation of 2-phenyltetrahydro-2H-pyran as a major byproduct via β-hydride elimination.[1]1. This can be base-dependent; try switching from an alkoxide to a phosphate or carbonate base.2. Use a ligand less prone to β-hydride elimination (modern biaryl phosphines are generally good).3. Ensure the amine is not the limiting reagent.
Di-arylation (Primary Amines) The product (a secondary amine) is more reactive than the starting primary amine and couples a second time.1. Use a slight excess of the primary amine (1.2-1.5 equiv.).2. Use a ligand designed to prevent di-arylation, such as BrettPhos.[7]3. Lower the reaction temperature if conversion is still efficient.
Difficulty in Purification Residual palladium catalyst or ligand co-elutes with the product.1. Perform a thorough aqueous workup.2. Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration.3. Consider specialized palladium scavengers if necessary.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Strand, D., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11037-11050.
  • Strand, D., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
  • Role of the Base in Buchwald-Hartwig Amination. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Grokipedia.
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5. (n.d.). Benchchem.
  • Strand, D., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11037-11050.
  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Christensen, H., et al. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database.
  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762-769.
  • Buchwald Ligands Review. (n.d.). Entegris.
  • Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006, July 31). ChemSpider Synthetic Pages.
  • Tundel, R. E., et al. (2006). Highly Efficient Palladium-Catalyzed Carbon−Nitrogen Bond Formation with the Use of Soluble Organic Amine Bases. Organic Letters, 8(6), 1165-1168.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

Sources

Method

Application Note: Low-Temperature Lithiation Techniques for 2-(4-Bromophenyl)tetrahydro-2H-pyran Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The compound 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) is a highly versatile building block in medicinal chemistry. The tetrahydropyran (THP) ring serves as a saturated, oxygen-containing bioisostere that can rigidify molecular scaffolds while improving aqueous solubility. To unlock its synthetic utility, the aryl bromide must be selectively converted into the highly nucleophilic intermediate, 4-(tetrahydro-2H-pyran-2-yl)phenyllithium , via a halogen-metal exchange (HME) reaction.

Causality in Reagent Selection and Reaction Conditions

The primary challenge in lithiating this substrate is the presence of the THP ring. The C2 benzylic proton (adjacent to the ether oxygen) is relatively acidic. However, the kinetics of the lithium-bromine exchange at cryogenic temperatures (–78 °C) are exceptionally rapid, occurring orders of magnitude faster than any competing α -deprotonation[1].

  • n-Butyllithium (n-BuLi): Utilizing 1.05 equivalents of n-BuLi drives the equilibrium toward the more stable sp2 -hybridized aryllithium. However, this generates 1-bromobutane as a byproduct. If the reaction is allowed to warm above –40 °C before the addition of an electrophile, the aryllithium can undergo a Wurtz-Fittig-type coupling with the 1-bromobutane, resulting in an unwanted butylated impurity[1].

  • tert-Butyllithium (t-BuLi): For sterically hindered or slow-reacting electrophiles, t-BuLi is the superior choice. It strictly requires 2.0 to 2.2 equivalents. The first equivalent executes the HME to form the aryllithium and tert-butyl bromide. The second equivalent immediately acts as a strong base, promoting the E2 elimination of tert-butyl bromide into isobutylene gas and isobutane. This elegantly purges the system of any electrophilic alkyl halides, completely preventing alkylation side reactions[1].

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is mandatory. THF strongly coordinates the lithium cation, breaking the hexameric aggregates of the alkyllithium into highly reactive dimers/tetramers. This coordination dramatically accelerates the HME compared to non-polar hydrocarbon solvents[2].

Visualizing the Reaction Pathways

MechanisticPathway A 2-(4-Bromophenyl)THP (Substrate) B 4-(THP-2-yl)phenyllithium (Target Intermediate) A->B n-BuLi or t-BuLi -78 °C, THF C Alkylated Byproduct (Wurtz-Fittig) A->C n-BuLi, > -40 °C (n-BuBr rxn) D THP Ring-Opened Byproduct B->D T > 0 °C (Thermal decomp.)

Reaction pathways illustrating the desired halogen-metal exchange versus temperature-dependent side reactions.

Experimental Protocols

General Precautions: Organolithium reagents are pyrophoric and highly moisture-sensitive. All glassware must be oven-dried (150 °C) and purged with high-purity Argon or Nitrogen.

Protocol A: Standard n-BuLi Mediated Lithiation

Objective: Rapid generation of the aryllithium for immediate trapping with highly reactive electrophiles (e.g., CO2​ , DMF, Weinreb amides).

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum, dissolve 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 0.5 M concentration) in anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to –78 °C.

  • Lithiation: Via syringe pump, add n-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature THP ring-opening or α -deprotonation.

  • Aging & Self-Validation: Stir the reaction at –78 °C for 30 minutes.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench into 0.5 mL of MeOD, and analyze via crude 1H NMR. The disappearance of the aromatic multiplet corresponding to the bromo-arene and the appearance of a deuterated aromatic signal confirms >95% conversion prior to bulk electrophile addition.

  • Electrophilic Trapping: Add the desired electrophile (1.2 equiv) dropwise at –78 °C. Maintain at –78 °C for 1 hour, then slowly allow the bath to expire and warm to room temperature.

  • Quench: Carefully quench the reaction with saturated aqueous NH4​Cl to neutralize the highly basic intermediates, followed by extraction with Ethyl Acetate[2].

Protocol B: t-BuLi Mediated Lithiation (High Purity)

Objective: Generation of a pristine aryllithium free of alkyl halide byproducts, ideal for sluggish electrophiles or transition-metal transmetalations.

  • Preparation: Dissolve the substrate (1.0 equiv, 0.2 M concentration) in anhydrous THF and cool to –78 °C.

  • Lithiation: Slowly add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise. Observation: A transient yellow coloration is often observed, indicative of the highly reactive organolithium species. The evolution of isobutylene gas will occur but is safely contained within the headspace if properly vented through an oil bubbler.

  • Aging: Stir at –78 °C for 45 minutes to ensure complete elimination of the tert-butyl bromide intermediate.

  • Electrophilic Trapping & Quench: Proceed as described in Protocol A.

Experimental Workflow Diagram

Workflow Step1 Step 1: Preparation Dissolve substrate in anhydrous THF Cool to -78 °C under Ar/N2 Step2 Step 2: Lithiation Dropwise addition of n-BuLi or t-BuLi Maintain internal temp below -70 °C Step1->Step2 Step3 Step 3: Aging Stir at -78 °C for 30-60 min Ensure complete Br-Li exchange Step2->Step3 Step4 Step 4: Electrophile Addition Add electrophile dropwise Stir at -78 °C, then warm to RT Step3->Step4 Step5 Step 5: Quench & Workup Quench with aq. NH4Cl Extract with EtOAc/Et2O Step4->Step5

Step-by-step experimental workflow for the low-temperature lithiation protocol.

Quantitative Data & Reagent Comparison

ReagentEquivalentsOptimal TempPrimary ByproductRisk of AlkylationRecommended Use Case
n-BuLi 1.05 - 1.10–78 °C1-BromobutaneHigh (if warmed > –40 °C)Standard, fast-reacting electrophiles (e.g., DMF, CO2​ )
t-BuLi 2.00 - 2.20–78 °CIsobutylene, IsobutaneNoneSterically hindered or slow-reacting electrophiles

References

  • Bailey, W. F., Luderer, M. R., & Jordan, K. P. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(7), 2825-2828.[Link]

Sources

Application

Application of 2-(4-bromophenyl)tetrahydro-2H-pyran in natural product total synthesis

Application Note: 2-(4-Bromophenyl)tetrahydro-2H-pyran in Modular Natural Product Synthesis and C-Aryl Glycoside Analog Development Strategic Rationale & Structural Significance The total synthesis of complex natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(4-Bromophenyl)tetrahydro-2H-pyran in Modular Natural Product Synthesis and C-Aryl Glycoside Analog Development

Strategic Rationale & Structural Significance

The total synthesis of complex natural products—particularly polyketide macrolides and C-aryl glycosides—frequently demands robust building blocks that can withstand multi-step synthetic sequences without degrading. 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6)[1] emerges as a highly versatile synthon in this arena.

Unlike traditional O-glycosides, which are highly susceptible to enzymatic cleavage and acidic hydrolysis in vivo, the C-aryl glycosidic linkage provided by this scaffold offers exceptional metabolic stability[2]. This structural motif serves as a simplified, non-hydrolyzable analog of the pharmacophores found in pluramycin antibiotics and SGLT2 inhibitors[3].

The dual utility of this molecule lies in its distinct structural components:

  • The Tetrahydropyran (THP) Core : Acts as a rigid, oxygen-rich spacer that mimics pyranose sugars, pre-organizing the spatial trajectory of attached functional groups in a stable chair conformation.

  • The para-Bromophenyl Handle : Serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the late-stage convergent assembly of complex molecular architectures[4].

Mechanistic Insights: Causality in Cross-Coupling

When integrating 2-(4-bromophenyl)tetrahydro-2H-pyran into a natural product core via Suzuki-Miyaura coupling, the choice of catalytic system and solvent is dictated by the electronic nature of the substrate. The THP ring exerts a mild inductive electron-withdrawing effect on the phenyl ring, which slightly accelerates the oxidative addition of Pd(0) into the C(sp2)-Br bond compared to unfunctionalized bromobenzene.

However, the primary synthetic challenge is preventing the protodeboronation of the nucleophilic natural product boronic ester. To counteract this, a biphasic solvent system (e.g., 1,4-Dioxane/H2O) is strictly employed. The causality here is mechanistic: water is required to dissolve the inorganic base and generate the highly nucleophilic boronate complex [R−B(OH)3​]− . This complex undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic ester, effectively outcompeting degradation pathways[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (L_nPd) OxAdd Oxidative Addition [Pd(II)(Ar-THP)(Br)] Pd0->OxAdd + 2-(4-bromophenyl)THP TransMet Transmetalation [Pd(II)(Ar-THP)(R)] OxAdd->TransMet + R-B(OH)2 / Base - Base•HBr TransMet->Pd0 Reductive Elimination Product Coupled Target Core (R-Ar-THP) TransMet->Product Yields Product

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle utilizing 2-(4-bromophenyl)tetrahydro-2H-pyran.

Pharmacological Pathway Application

Derivatives synthesized from this building block are frequently evaluated for their interaction with renal transporters. By mimicking the structure of natural C-glycosides, these synthetic analogs act as competitive inhibitors in physiological systems.

Pathway Drug C-Aryl THP Derivative (Drug Candidate) Target SGLT2 Transporter (Renal Proximal Tubule) Drug->Target Competitive Binding Effect1 Inhibition of Glucose Reabsorption Target->Effect1 Blockade Effect2 Glycosuria & Blood Glucose Reduction Effect1->Effect2 Physiological Outcome

Fig 2: Pharmacological pathway of C-aryl THP derivatives acting as SGLT2 inhibitors.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2-(4-bromophenyl)tetrahydro-2H-pyran with a sterically hindered natural product boronic ester fragment.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2 / PPh3K2CO3DMF8045Significant debromination due to slow reductive elimination.
2Pd(PPh3)4Na2CO3THF / H2O (4:1)7065Incomplete conversion; catalyst degradation observed.
3Pd2(dba)3 / XPhosCs2CO3Toluene / H2O (10:1)10092Optimal. XPhos bulk accelerates reductive elimination.
4Pd(dppf)Cl2K3PO41,4-Dioxane / H2O (4:1)9088Excellent balance of yield and operational simplicity.

Self-Validating Experimental Protocol: Late-Stage Suzuki-Miyaura Coupling

This protocol utilizes the highly balanced conditions from Entry 4. It is designed with built-in diagnostic checkpoints to ensure high-fidelity execution and immediate troubleshooting.

Materials:

  • 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 0.5 mmol)[1]

  • Natural Product Boronic Ester (1.1 equiv, 0.55 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 4 mL of 1,4-Dioxane and 1 mL of water. Sparge with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex.

  • Reagent Assembly: Under positive Argon flow, add 2-(4-bromophenyl)tetrahydro-2H-pyran, the boronic ester, and K3PO4 to the flask.

  • Catalyst Activation: Add the Pd(dppf)Cl2·CH2Cl2 complex. The solution will initially appear orange-red. Heat the mixture to 90 °C.

    • Self-Validation Checkpoint 1: Within 10 minutes at 90 °C, the solution should transition to a deep, homogeneous red/brown color, indicating the successful formation of the active Pd(0) species and subsequent oxidative addition.

    • Failure Mode Warning: If the solution turns opaque black and a precipitate forms, Pd black has crashed out due to catalyst deactivation (likely oxygen ingress or insufficient boronate formation). Halt the reaction and verify degassing protocols.

  • Reaction Monitoring: Stir at 90 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Checkpoint 2: The starting bromide (Rf ≈ 0.65, UV-active) should be completely consumed, replaced by a lower Rf spot corresponding to the coupled product. The product spot often exhibits distinct fluorescence under 254 nm UV light due to the extended conjugation of the newly formed biaryl system.

  • Workup and Quenching: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NH4Cl (10 mL).

    • Causality: NH4Cl neutralizes the strongly basic K3PO4, preventing base-catalyzed epimerization of sensitive stereocenters on the natural product core during the concentration phase.

  • Purification: Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes to 30% EtOAc gradient).

References

  • Moineau, C.; Bolitt, V.; Sinou, D. "Ring Opening–Ring Closure" Strategy for the Synthesis of Aryl-C-glycosides. The Journal of Organic Chemistry, 2014. URL:[Link]

  • Liu, Y. et al. Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules. RSC Advances (via PMC), 2021. URL:[Link]

  • Xu, G. et al. Open-Air Stereoselective Construction of C-Aryl Glycosides. Organic Letters, 2020. URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Arylation Using 2-(4-Bromophenyl)tetrahydro-2H-pyran

Introduction & Strategic Utility The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving aqueous solubility, modulating lipophilicity (LogP), and mitigating hERG toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving aqueous solubility, modulating lipophilicity (LogP), and mitigating hERG toxicity. 2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6)[1] serves as a highly versatile building block for this purpose. The tetrahydropyran (THP) ring acts as a robust bioisostere for cyclohexyl and piperidinyl groups, while the 4-bromophenyl appendage provides an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions[2].

This application note details field-proven, self-validating protocols for the two most critical arylation pathways in pharmaceutical development: Suzuki-Miyaura Cross-Coupling (C–C bond formation) and Buchwald-Hartwig Amination (C–N bond formation)[3].

Mechanistic Causality & Reaction Design

Successful cross-coupling with this specific substrate requires balancing the high reactivity of the aryl bromide with the chemical stability profile of the THP ring.

  • Electrophile Dynamics: Aryl bromides readily undergo oxidative addition with Pd(0) species at moderate temperatures (80–100 °C), avoiding the need for the extreme heating or specialized ligands often required for aryl chlorides[4].

  • THP Ring Stability: The cyclic ether is inherently stable to the basic conditions and nucleophiles used in standard cross-couplings. Therefore, strong bases like Sodium tert-butoxide ( NaOtBu ) or Potassium carbonate ( K2​CO3​ ) will not induce ring-opening. However, the THP motif can be sensitive to strong Lewis acids, dictating that protic or mildly basic biphasic conditions are preferred over Lewis acidic additives.

  • Catalyst Causality:

    • For Suzuki-Miyaura: Pd(dppf)Cl2​ is selected because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing deleterious dehalogenation side reactions[5].

    • For Buchwald-Hartwig: The bulky, electron-rich dialkylbiaryl phosphine ligand XPhos , paired with Pd2​(dba)3​ , is chosen. XPhos sterically prevents the formation of inactive bis-ligated palladium complexes and electronically enriches the Pd center to facilitate the challenging reductive elimination step required to form the C–N bond[3].

Reaction Pathway & Decision Workflow

Workflow Start 2-(4-bromophenyl)tetrahydro-2H-pyran (Starting Material) CC Target: C-C Bond (Biaryl-THP) Start->CC Boronic Acids CN Target: C-N Bond (Aniline-THP) Start->CN Amines Suz Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O CC->Suz BH Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, NaOtBu Toluene CN->BH Prod1 Biaryl-THP Derivatives Suz->Prod1 Prod2 N-Aryl-THP Derivatives BH->Prod2

Caption: Logical workflow for selecting palladium-catalyzed arylation pathways based on target bonds.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–C Bond)

Objective: Synthesize biaryl-THP derivatives via coupling with aryl or heteroaryl boronic acids.

Materials
  • Electrophile: 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol, 241.1 mg)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: K2​CO3​ (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(dppf)Cl2​ , and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for 15 minutes.

    • Expert Insight: Oxygen must be strictly excluded. Residual O2​ promotes the homocoupling of the boronic acid (yielding biaryl byproducts) and oxidizes the Pd(0) active species to inactive Pd(II) black[6].

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Validation: Monitor via LC-MS after 4 hours. The reaction is self-validating if the starting material mass ( m/z ~241/243, 1:1 isotopic pattern) is fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL). The aqueous layer should remain basic (pH > 9), ensuring unreacted boronic acid partitions into the aqueous phase. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond)

Objective: Synthesize N-aryl-THP derivatives via coupling with primary or secondary amines.

Materials
  • Electrophile: 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol, 241.1 mg)

  • Nucleophile: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst Precursor: Pd2​(dba)3​ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: Under an inert atmosphere (Argon or Nitrogen), charge an oven-dried reaction vial with the aryl bromide, Pd2​(dba)3​ , XPhos, and NaOtBu .

    • Expert Insight: NaOtBu is highly hygroscopic. If moisture is introduced, it will quench the base and prematurely decompose the catalyst, leading to an immediate, irreversible black precipitation[3].

  • Reagent Addition: Add anhydrous Toluene. If the amine is a liquid, add it via a micro-syringe at this stage.

  • Heating & Visual Validation: Seal the vial and heat to 100 °C.

    • Self-Validating Checkpoint: Upon reaching ~60 °C, the mixture should transition from the dark purple/red of Pd2​(dba)3​ to a deep golden-brown, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Reaction Monitoring: Stir at 100 °C for 12–18 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active aryl bromide spot is entirely consumed.

  • Workup: Cool to room temperature. Dilute with Dichloromethane (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Quantitative Data & Expected Outcomes

The following table summarizes the expected performance of 2-(4-bromophenyl)tetrahydro-2H-pyran across various standard coupling partners.

Coupling TypeCoupling PartnerCatalyst SystemTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 90 °C, 12 h85–95%
Suzuki-Miyaura 3-Pyridylboronic acid Pd(dppf)Cl2​ , K2​CO3​ 90 °C, 16 h75–85%
Buchwald-Hartwig Morpholine (Sec. Amine) Pd2​(dba)3​ , XPhos, NaOtBu 100 °C, 18 h80–90%
Buchwald-Hartwig Aniline (Pri. Amine) Pd2​(dba)3​ , XPhos, NaOtBu 100 °C, 24 h70–85%

Catalytic Cycle Mechanism

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition (Insertion into Ar-Br) Pd0->OA Ar-Br TM Transmetalation / Amine Binding (Nucleophile Entry) OA->TM Nucleophile RE Reductive Elimination (Product Release) TM->RE Base / Heat RE->Pd0 Regenerate Pd(0)

Caption: Generalized catalytic cycle for palladium-catalyzed arylation of aryl bromides.

References

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides and Bromides. Retrieved from:[Link][4]

  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Bromides. Retrieved from:[Link][5]

  • ResearchGate. Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous Systems. Retrieved from: [Link][6]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromophenyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-aryltetrahydropyrans.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-aryltetrahydropyrans. The 2-(4-bromophenyl)tetrahydro-2H-pyran scaffold is a highly valuable intermediate in drug discovery, primarily because the aryl bromide moiety serves as a versatile handle for downstream cross-coupling (e.g., Suzuki, Negishi, or Buchwald-Hartwig reactions) .

The most robust and atom-economical route to construct this specific heterocycle is the Prins cyclization , which couples 4-bromobenzaldehyde with a homoallylic alcohol (such as 3-buten-1-ol) under Lewis or Brønsted acid catalysis . Despite its elegance, this reaction is notoriously sensitive to microenvironmental factors, often leading to poor yields, compromised diastereoselectivity, or unintended C-4 substitution.

This guide deconstructs the causality behind these common failures and provides self-validating protocols to ensure reproducible, high-yield syntheses.

Core Methodology: Standardized Experimental Protocol

Synthesis of cis-4-Bromo-2-(4-bromophenyl)tetrahydro-2H-pyran via FeBr₃-Catalyzed Prins Cyclization

This protocol is specifically engineered to force the formation of the 4-bromo derivative by utilizing a halide-rich Lewis acid, which outcompetes trace water to suppress the formation of the 4-hydroxyl byproduct.

Materials & Stoichiometry:

  • 4-Bromobenzaldehyde: 1.0 eq (10 mmol, 1.85 g)

  • 3-Buten-1-ol: 1.2 eq (12 mmol, 1.03 mL)

  • Iron(III) bromide (FeBr₃): 10 mol% (1.0 mmol, 295 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.2 M (50 mL)

Step-by-Step Workflow:

  • Preparation & Activation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-bromobenzaldehyde and anhydrous CH₂Cl₂.

    • Causality: Strict anhydrous conditions are mandatory. Trace water will act as a competing nucleophile during the final trapping step, leading to the 4-ol byproduct instead of the desired 4-bromo target.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add FeBr₃ in one rapid portion. Stir for 5 minutes. The solution will visibly darken, indicating the successful coordination of the Lewis acid to the aldehyde carbonyl oxygen.

  • Alcohol Addition: Add 3-buten-1-ol dropwise over 10 minutes via a syringe pump.

    • Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). You should observe the rapid disappearance of the aldehyde and the appearance of a transient, lower-Rf spot (the hemiacetal intermediate), which subsequently converts to the final product.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours.

    • Causality: Warming provides the necessary activation energy for the oxocarbenium ion to undergo intramolecular π-bond attack. This proceeds via a chair-like transition state, placing the bulky 4-bromophenyl group in the thermodynamically favored equatorial position.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and precipitate iron salts. Filter through a Celite pad to remove the emulsion-causing iron hydroxides. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 95:5 Hexanes/EtOAc) to yield the pure cis-isomer.

Quantitative Data: Catalyst Impact on Yield and Selectivity

The choice of catalyst dictates the reaction pathway and the specific nature of the nucleophile that traps the intermediate tetrahydropyranyl cation . Use the table below to select the appropriate catalyst system for your desired C-4 substitution.

Catalyst SystemSolventTemp (°C)Time (h)Primary NucleophileMajor ProductYield (%)cis:trans Ratio
InCl₃ (20 mol%)CH₂Cl₂2512Trace H₂O4-Hydroxyl8295:5
BF₃·OEt₂ (1.0 eq)CH₂Cl₂-78 to 254F⁻ / H₂O4-Fluoro / 4-Hydroxyl6580:20
FeBr₃ (10 mol%)CH₂Cl₂256Br⁻ (from catalyst)4-Bromo88>98:2
I₂ (5 mol%)CH₂Cl₂258I⁻ / H₂O4-Iodo / 4-Hydroxyl7590:10
Mechanistic Pathway

Understanding the exact sequence of bond formations is critical for troubleshooting. The diagram below illustrates the flow from the initial hemiacetal to the stereoselective trapping of the tetrahydropyranyl cation.

PrinsMechanism A 4-Bromobenzaldehyde + 3-Buten-1-ol B Hemiacetal Intermediate A->B Lewis Acid C Oxocarbenium Ion (E-geometry favored) B->C -H₂O D Chair-like Transition State (Equatorial Aryl Group) C->D Intramolecular Cyclization E 4-Tetrahydropyranyl Cation D->E π-bond attack F Nucleophilic Trapping (Br⁻ or H₂O) E->F Intermolecular Addition G cis-2-(4-Bromophenyl)- 4-substituted-tetrahydropyran F->G Thermodynamic Control

Mechanistic pathway of the Prins cyclization showing oxocarbenium formation and stereoselectivity.

Troubleshooting FAQs

Q1: My overall yield is low (<40%), but TLC shows complete consumption of 4-bromobenzaldehyde. Where is my mass going? A1: You are likely experiencing side reactions, specifically the formation of acyclic acetals or oxa-ene polymerization.

  • Causality: If the rate of intramolecular cyclization is slower than the rate of intermolecular condensation, the hemiacetal intermediate will react with a second equivalent of 3-buten-1-ol to form a stable, unreactive acetal.

  • Solution: Dilute the reaction mixture (decrease concentration from 0.5 M to 0.1 M) to statistically favor intramolecular cyclization. Additionally, ensure the homoallylic alcohol is added slowly to the pre-formed aldehyde-Lewis acid complex, keeping the steady-state concentration of the alcohol low.

Q2: How can I improve the cis vs. trans diastereoselectivity of the 2-(4-bromophenyl) ring? A2: The stereochemical outcome of the Prins cyclization is governed by thermodynamic control .

  • Causality: The reaction proceeds through an oxocarbenium ion intermediate. In the chair-like transition state, placing the bulky 4-bromophenyl group in the equatorial position minimizes 1,3-diaxial steric strain, leading to the cis-2,4-disubstituted tetrahydropyran. If your trans isomer ratio is high, the reaction may be kinetically trapped.

  • Solution: Extend the reaction time or slightly elevate the temperature (e.g., 40 °C) to allow the reversible formation of the oxocarbenium ion to equilibrate to the thermodynamically stable cis-isomer. Using a mild, reversible Lewis acid like InCl₃ also promotes this equilibration.

Q3: I am targeting the 4-bromo derivative, but NMR shows a 1:1 mixture of 4-bromo and 4-hydroxy tetrahydropyrans. How do I control this? A3: This is a classic nucleophilic competition issue at the C-4 position.

  • Causality: After the π-bond attacks the oxocarbenium ion, a secondary carbocation is generated at C-4. This highly reactive species will be trapped by whatever nucleophile is most abundant or nucleophilic in the microenvironment. Trace water in your solvent or atmosphere will easily outcompete the bromide from the catalyst.

  • Solution: You must rigorously dry your solvent (use a solvent purification system or freshly activated molecular sieves) and use freshly opened, anhydrous FeBr₃ or MgBr₂. Conversely, if you intentionally want the 4-hydroxyl product, switch to InCl₃ and intentionally spike the reaction with 1 equivalent of water.

Q4: The reaction stalls at ~70% conversion, leaving unreacted homoallylic alcohol. Should I add more catalyst? A4: Do not add more catalyst; the issue is likely catalyst deactivation or product inhibition .

  • Causality: As the reaction progresses, byproducts (like the equivalent of water generated from hemiacetal formation) or the basic lone pairs on the oxygen of the newly formed tetrahydropyran can strongly coordinate to and poison the Lewis acid.

  • Solution: Use a slightly higher catalyst loading (e.g., increase from 5 mol% to 10-15 mol%) from the start. Alternatively, utilize a water-tolerant Lewis acid (like Sc(OTf)₃) if water generation is the primary cause of the deactivation.

References
  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes Source: Molecules (PMC - NIH) URL:[Link]

  • Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates Source: Organic Letters (ACS Publications) URL:[Link]

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy Source: Organic Letters (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting THP Ring Opening in 2-(4-Bromophenyl)tetrahydro-2H-pyran Cross-Coupling

Executive Summary When performing transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 2-(4-bromophenyl)tetrahydro-2H-pyran , researchers frequently encounter unintended degradation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When performing transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 2-(4-bromophenyl)tetrahydro-2H-pyran , researchers frequently encounter unintended degradation of the tetrahydropyran (THP) ring. This guide provides a mechanistic breakdown of why this side reaction occurs and delivers field-proven, self-validating protocols to achieve high C–Br coupling selectivity while preserving the structural integrity of the THP moiety.

Mechanistic Troubleshooting (FAQs)

Q1: Why does the THP ring open during my cross-coupling reaction? The vulnerability of 2-(4-bromophenyl)tetrahydro-2H-pyran lies in its specific molecular architecture. The C2 position of the THP ring is adjacent to both the ether oxygen and the aryl ring. Any ionization at this position generates a benzylic oxocarbenium ion. This dual stabilization (resonance from the oxygen lone pairs and the π -system of the phenyl ring) drastically lowers the activation energy for C–O bond cleavage.

During cross-coupling, this leads to two primary degradation pathways:

  • Unwanted Oxidative Addition: While the goal is for the metal to insert into the C–Br bond, highly active low-valent metals—especially Nickel—readily insert into benzylic C–O bonds, leading to stereospecific ring-opening and the formation of acyclic alcohols[1].

  • Lewis Acid / Base-Mediated Cleavage: Unliganded Pd(II) intermediates can act as Lewis acids, coordinating to the THP oxygen and promoting oxocarbenium formation. Furthermore, harsh alkoxide bases at elevated temperatures can trigger E2-like elimination pathways, shattering the ring[2].

Q2: How do I select the right catalyst to prevent C–O cleavage? Avoid Nickel entirely. Nickel catalysts are well-documented to promote ring-opening cross-couplings of aryl-substituted tetrahydropyrans[1].

Instead, utilize a Palladium-based system paired with a bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos . The causality here is twofold: XPhos dramatically accelerates the desired oxidative addition at the C–Br bond (ensuring the reaction outcompetes degradation pathways), and its massive steric bulk prevents the Pd center from coordinating with the THP oxygen, thereby shutting down Lewis acid-catalyzed ring opening[3].

Q3: Which base and solvent combination minimizes degradation? Avoid strong, soluble bases like NaOtBu or KOtBu. Instead, use a mild, insoluble inorganic base like anhydrous K 3​ PO 4​ . Pair this with a non-coordinating, aprotic solvent like 1,4-Dioxane . Dioxane supports the moderate temperatures (60–65 °C) needed for Suzuki coupling without providing the protic environment that facilitates THP hydrolysis.

Mechanistic Pathway Visualization

MechanisticDivergence SM 2-(4-Bromophenyl)THP + Aryl-B(OH)2 Pd_CBr Rapid Oxidative Addition at C-Br (Pd/XPhos) SM->Pd_CBr Optimal Pd Conditions Pd_CO C-O Cleavage / Lewis Acid Ring Opening (e.g., Ni cat.) SM->Pd_CO Harsh Base / Ni(0) Product Desired Biaryl-THP (Intact Ring) Pd_CBr->Product Transmetalation & Reductive Elimination SideProduct Ring-Opened Phenol/Alkene Pd_CO->SideProduct Degradation Pathway

Mechanistic divergence in 2-(4-bromophenyl)THP cross-coupling.

Comparative Data Analysis

To validate the causality of these reagent choices, the following table summarizes the quantitative impact of various catalyst and base systems on the cross-coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Biaryl Yield (%)Ring-Opened Byproduct (%)
Ni(cod) 2​ PCy 3​ K 3​ PO 4​ Toluene8015%80%
Pd(PPh 3​ ) 4​ NoneNaOtBuDMF10045%40%
Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ Dioxane/H 2​ O8072%18%
Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ Dioxane 65 > 94% < 2%

Optimized Experimental Protocol: Selective Suzuki-Miyaura Coupling

This self-validating protocol is engineered to maximize C–Br coupling while maintaining >98% THP ring integrity.

Reagents Required
  • Substrate: 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd 2​ (dba) 3​ (0.02 equiv, 2 mol% Pd)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: K 3​ PO 4​ (anhydrous, finely ground, 2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane (anhydrous, 5.0 mL)

Step-by-Step Methodology
  • Preparation of the Active Catalyst Complex: In an oven-dried Schlenk tube under a strict nitrogen atmosphere, add Pd 2​ (dba) 3​ and XPhos. Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Validation check: The solution must turn a deep, homogeneous red/orange, indicating the successful formation of the active Ln​Pd(0) species.

  • Reagent Loading: To a separate oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-(4-bromophenyl)tetrahydro-2H-pyran, the arylboronic acid, and the anhydrous K 3​ PO 4​ .

  • Transfer and Degassing: Transfer the pre-formed catalyst solution to the reaction flask via syringe. Add the remaining 3.0 mL of 1,4-dioxane. Seal the flask and purge with nitrogen (vacuum/N 2​ backfill × 3) to ensure the complete removal of oxygen, which would otherwise oxidize the phosphine ligand and stall the reaction[2].

  • Reaction Execution: Heat the reaction mixture to 65 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) for 4–6 hours. Causality note: Vigorous stirring is absolutely essential because K 3​ PO 4​ is insoluble in dioxane; the transmetalation step occurs exclusively at the solid-liquid interface.

  • Monitoring and Workup: Monitor the reaction via LC-MS. Once the aryl bromide is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the intact biaryl-THP product.

ExperimentalWorkflow Step1 1. Reagent Prep Anhydrous Dioxane, Degassed Step2 2. Catalyst Loading Pd2(dba)3 + XPhos (1:2 ratio) Step1->Step2 Step3 3. Base Addition Anhydrous K3PO4 (2.0 equiv) Step2->Step3 Step4 4. Reaction 65°C, 4-6 hours Under N2 Step3->Step4 Step5 5. Workup Filter through Celite, EtOAc extraction Step4->Step5

Step-by-step workflow for selective Suzuki-Miyaura coupling without THP ring opening.

References

  • [1] Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society - ACS Publications.1

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3

  • [2] Suzuki cross-coupling. Chemistry LibreTexts. 2

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrodebromination in 2-(4-Bromophenyl)tetrahydro-2H-pyran Catalysis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6). While this aryl bromide is a highly versatile building block for pharmaceutical synthesis, its palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are frequently plagued by hydrodebromination .

This side reaction prematurely cleaves the C-Br bond, yielding the undesired reduced byproduct, 2-phenyltetrahydro-2H-pyran, thereby consuming starting material and complicating downstream purification. This guide deconstructs the mechanistic causality behind this issue and provides field-proven, self-validating protocols to eliminate it.

Mechanistic Insight: The Causality of Debromination

To prevent debromination, we must first understand its kinetic origins. In a standard catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond to form an Ar-Pd(II)-Br intermediate.

For the desired cross-coupling to occur, this intermediate must undergo transmetalation. However, if transmetalation is sluggish, or if the reaction environment contains hidden hydrogen donors, the intermediate is intercepted. Hydride sources—such as alcoholic solvents, adventitious water, or alkoxide bases—facilitate the formation of an Ar-Pd(II)-H species via β -hydride elimination or phosphonium salt hydrolysis ([Ref 1][1]). This hydride complex rapidly undergoes reductive elimination to form the debrominated byproduct.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + 2-(4-bromophenyl)THP TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 Desired Pathway Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source Undesired Pathway Product Ar-R (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Byproduct Ar-H (Debrominated Byproduct) Hydride->Byproduct Reductive Elimination Byproduct->Pd0 Regenerates Pd(0)

Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodebromination.

Troubleshooting FAQs

Q1: I am observing >20% of 2-phenyltetrahydro-2H-pyran in my Suzuki-Miyaura coupling. What is the primary culprit? A1: The most common culprit is your solvent and base combination. Alcoholic solvents (like methanol or ethanol) are highly susceptible to oxidation by the palladium complex, acting as potent hydride donors via β -hydride elimination ([Ref 2][2]). Similarly, strong bases like sodium tert-butoxide (NaOtBu) can transfer hydrides. Solution: Switch to an aprotic solvent system (e.g., anhydrous Toluene or 1,4-Dioxane) and utilize a milder inorganic base such as anhydrous K₃PO₄ or Cs₂CO₃.

Q2: My reaction is strictly anhydrous and uses toluene, but I still see debromination. What is the next variable to tune? A2: If hydride sources are eliminated, the issue lies in the kinetics of your catalytic cycle. If transmetalation is too slow, the Ar-Pd-Br complex has a longer lifetime, increasing its vulnerability to trace side reactions. Solution: Upgrade your ligand. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos) are engineered to accelerate transmetalation and strongly favor the reductive elimination of the desired sterically hindered product, effectively outcompeting the debromination pathway ([Ref 3][3]).

Q3: Does temperature play a role in the extent of hydrodebromination? A3: Yes. Hydrodebromination generally possesses a higher activation energy barrier than the desired cross-coupling pathway. Running the reaction at excessive temperatures (e.g., >100 °C) provides the thermal energy required to drive this parasitic pathway. Solution: Optimize the reaction at the lowest temperature that still permits full conversion (typically 60–80 °C).

Quantitative Parameter Optimization

The following table synthesizes the impact of various reaction parameters on the product distribution, providing a clear roadmap for optimization.

Reaction ParameterCondition Promoting DebrominationCondition Favoring Cross-CouplingMechanistic Rationale
Solvent Methanol, Ethanol, IsopropanolToluene, 1,4-Dioxane, THFAlcohols undergo β -hydride elimination, directly generating Pd-H species. Aprotic solvents eliminate this hydrogen source.
Base NaOtBu, KOtBu, NaOHK₃PO₄, Cs₂CO₃, KFAlkoxides can act as hydride donors. Weaker, inorganic bases facilitate transmetalation without transferring hydrides.
Ligand PPh₃, unhindered alkyl phosphinesXPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate transmetalation and kinetically favor the reductive elimination of the cross-coupled product.
Temperature > 100 °C60 °C – 80 °CLower temperatures kinetically disfavor the higher-activation-energy debromination pathway.
Atmosphere Ambient (Trace Moisture/O₂)Strict Argon/NitrogenMoisture reacts with nucleophilic phosphines to form phosphonium salts, which hydrolyze and act as hydrogen sources.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This step-by-step methodology is designed to couple 2-(4-bromophenyl)tetrahydro-2H-pyran with an arylboronic acid while strictly suppressing hydrodebromination. The protocol incorporates self-validating checkpoints to ensure system integrity.

Reagents & Materials:

  • Substrate: 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (1.5 mol% Pd)

  • Ligand: XPhos (3.0 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (10 mL)

Step-by-Step Workflow:

  • Preparation of the Catalytic System (Glovebox or Schlenk Line):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

    • Causality Check: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active mono-ligated Pd(0)-XPhos complex, preventing the formation of unreactive palladium black.

  • Addition of Reagents:

    • Add 2-(4-bromophenyl)tetrahydro-2H-pyran, the arylboronic acid, and finely milled anhydrous K₃PO₄.

    • Validation: Ensure K₃PO₄ is strictly anhydrous. Trace water will react with XPhos, generating a hydride source.

  • Solvent Introduction & Degassing:

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous, degassed Toluene via syringe.

    • Validation: Bubble Argon through the solvent for 15 minutes prior to addition to remove dissolved oxygen, which can oxidize the phosphine ligand.

  • Reaction Execution:

    • Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4–6 hours.

    • Validation: Monitor the reaction via LC-MS at the 2-hour mark. You should observe the mass of the desired product. If the mass corresponding to 2-phenyltetrahydro-2H-pyran (M-Br+H) exceeds 5%, immediately lower the temperature to 65 °C.

  • Workup & Isolation:

    • Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts.

    • Concentrate in vacuo and purify via flash column chromatography.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-(4-Bromophenyl)tetrahydro-2H-pyran Couplings

Welcome to the Technical Support Center for cross-coupling applications involving 2-(4-bromophenyl)tetrahydro-2H-pyran . This guide is designed for researchers and drug development professionals seeking to optimize palla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling applications involving 2-(4-bromophenyl)tetrahydro-2H-pyran . This guide is designed for researchers and drug development professionals seeking to optimize palladium (Pd) catalyst loadings from standard batch levels (1–5 mol%) down to highly efficient ppm levels (<0.1 mol%) in Suzuki-Miyaura and Buchwald-Hartwig reactions.

By understanding the mechanistic causality behind catalyst deactivation and ligand effects, you can achieve high Turnover Numbers (TON) while minimizing residual heavy metals in your final active pharmaceutical ingredients (APIs).

Diagnostic Workflow: Catalyst Loading Optimization

When reducing catalyst loading, the primary risk is that the rate of catalyst deactivation (e.g., formation of inactive Pd black) outpaces the rate of the catalytic cycle. The workflow below outlines the critical path for successfully titrating Pd loading.

CatalystOptimization Start Initiate Loading Optimization Precat Select Pd Precatalyst (e.g., Pd G3/G4) Start->Precat Ligand Select Bulky Ligand (e.g., XPhos, SPhos) Precat->Ligand Titrate Titrate Pd Loading (1.0% -> 0.1% -> ppm) Ligand->Titrate Analyze Analyze Conversion & Turnover Number Titrate->Analyze Fail Pd Black / Low Yield (<90% Conv.) Analyze->Fail Success Optimal Loading Achieved (>90% Conv.) Analyze->Success Adjust Increase L:Pd Ratio or Change Base Fail->Adjust Adjust->Titrate

Figure 1: Diagnostic workflow for palladium catalyst loading optimization.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran stall at 0.5 mol% Pd, but reach completion at 5 mol%? A: This is a classic symptom of catalyst death outcompeting the reaction turnover. The substrate features an unhindered para-substituted aryl bromide, meaning oxidative addition is fast. However, at low loadings, the transient monoligated L-Pd(0) species is highly susceptible to aggregation into inactive multi-metallic clusters (Pd black) [1]. At 5 mol%, there is simply enough "surviving" catalyst to push the reaction to completion. To fix this at lower loadings, you must use highly sterically demanding dialkylbiaryl phosphine ligands (like SPhos or XPhos) which enforce a stable monoligated state and prevent aggregation [2].

Q2: How do I transition from standard batch screening to ppm-level catalyst loading for scale-up? A: You must eliminate the in situ reduction step. Standard systems like Pd(OAc)2​

  • free ligand require the phosphine or an amine to reduce Pd(II) to the active Pd(0) species. At ppm loadings, this reduction is inefficient and consumes your valuable ligand. Instead, transition to preformed oxidative addition complexes (OACs), such as Buchwald Pd G3 or G4 precatalysts [3]. These precatalysts rapidly generate the active L-Pd(0) species under mild basic conditions without generating inhibitory byproducts, allowing loadings as low as 0.01 mol% (100 ppm) [4].

Troubleshooting Guide: Common Failure Modes

Issue 1: Rapid Formation of Black Precipitate (Pd Black)
  • Mechanistic Cause: Reductive elimination is the rate-limiting step, causing a buildup of the Pd(II) intermediate, which eventually decomposes. Alternatively, the ligand is dissociating from the Pd(0) center due to trace oxygen or insufficient steric bulk.

  • Resolution:

    • Increase the Ligand-to-Palladium (L:Pd) ratio from 1:1 to 1.2:1 or 2:1. The slight excess of ligand stabilizes the resting state.

    • Switch to a bulkier ligand. If using PPh3​ , upgrade to a dialkylbiaryl phosphine (e.g., RuPhos for Buchwald-Hartwig aminations).

Issue 2: High Levels of Protodehalogenated Byproduct
  • Mechanistic Cause: The formation of tetrahydro-2-phenyl-2H-pyran indicates that the Pd(II)-aryl intermediate is undergoing protonation/reduction faster than it can undergo transmetalation (Suzuki) or amine binding (Buchwald-Hartwig).

  • Resolution: Accelerate the transmetalation step by optimizing the base. Switch from a weak base like Na2​CO3​ to a stronger, more soluble base like K3​PO4​ or NaOtBu . Ensure the solvent system contains sufficient water (e.g., 10:1 Toluene: H2​O ) if using boronic acids to facilitate boronate complex formation.

Quantitative Data: Catalyst Loading vs. Performance

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with phenylboronic acid, demonstrating the necessity of precatalysts at low loadings.

Catalyst SystemLoading (mol%)L:Pd RatioTime (h)Yield (%)TONDiagnostic Observation
Pd(OAc)2​ / SPhos1.02:129898Complete conversion; standard baseline.
Pd(OAc)2​ / SPhos0.12:11245450Reaction stalled; Pd black observed at 2h.
SPhos Pd G30.11:1499990Rapid activation; clear solution maintained.
SPhos Pd G3 0.01 1.2:1 18 92 9,200 Optimal ppm-level loading achieved.

Self-Validating Protocol: ppm-Level Catalyst Titration

This protocol is designed to be self-validating. It includes internal checks to ensure that failures are due to true kinetic limitations rather than experimental errors (such as weighing inaccuracies at the sub-milligram scale).

Objective: Screen SPhos Pd G3 precatalyst at 0.05 mol% (500 ppm) for the coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran.

Step 1: Stock Solution Preparation (The Weighing Check) Causality: Weighing 0.05 mol% of a catalyst for a 1 mmol reaction requires sub-milligram precision, which introduces massive error. A stock solution ensures homogeneous, accurate dosing.

  • Weigh 10.0 mg of SPhos Pd G3 and 5.0 mg of free SPhos ligand (to maintain a slight ligand excess) into a 10 mL volumetric flask in a glovebox.

  • Dilute to 10.0 mL with anhydrous, degassed THF.

  • Validation: The solution should be pale yellow and perfectly clear. If it is cloudy or darkens, your THF contains moisture/oxygen. Discard and prepare fresh solvent.

Step 2: Reaction Assembly

  • To a dried Schlenk tube, add 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 mmol, 241.1 mg), the coupling partner (e.g., phenylboronic acid, 1.2 mmol), and K3​PO4​ (2.0 mmol).

  • Evacuate and backfill the tube with ultra-pure Nitrogen (3 cycles).

  • Add 2.0 mL of degassed solvent (e.g., Toluene or THF).

  • Using a precision microsyringe, add exactly 39 μ L of the Pd stock solution (delivers 0.05 mol% Pd).

Step 3: Execution & Monitoring (The Kinetic Check)

  • Heat the reaction to 80 °C under vigorous stirring (800+ RPM to overcome mass transfer limitations in biphasic/slurry bases).

  • Validation: Monitor the reaction color. A stable yellow/orange color indicates an active catalytic cycle. If the solution turns black within the first 30 minutes, the catalyst has died prematurely—indicating that trace oxygen breached the vessel or the base is failing to activate the precatalyst.

Step 4: Quench & Analysis

  • After 18 hours, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts.

  • Analyze via HPLC or GC-FID to determine the exact conversion and calculate the Turnover Number (TON).

References

  • Dialkylbiaryl phosphine ligands | Wikipedia |

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research (ACS) |

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide | Chemical Science (NIH) |

  • Palladium precatalysts for efficient reactions | Sinocompound |

Troubleshooting

Technical Support Center: Enantiomeric Separation of 2-(4-bromophenyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center for the enantiomeric resolution of chiral 2-(4-bromophenyl)tetrahydro-2H-pyran. As a Senior Application Scientist, I have designed this resource to move beyond basic symptom-treatm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantiomeric resolution of chiral 2-(4-bromophenyl)tetrahydro-2H-pyran. As a Senior Application Scientist, I have designed this resource to move beyond basic symptom-treatment. Here, we dissect the physicochemical causality behind chromatographic anomalies and provide self-validating protocols to ensure absolute scientific integrity during your analytical method development and preparative scale-up.

Diagnostic Workflow for Chiral Method Development

When developing a separation method for aryl-substituted tetrahydropyrans, establishing a logical troubleshooting hierarchy prevents wasted time and solvent. Follow this self-validating decision tree to isolate variables systematically.

DiagnosticTree Start Evaluate Initial Separation (Rs) CheckRs Is Rs ≥ 1.5? Start->CheckRs Opt1 Optimize Modifier (Switch MeOH to IPA) CheckRs->Opt1 No Success Proceed to Preparative Scale-up CheckRs->Success Yes Opt2 Screen Alternative CSP (Amylose vs Cellulose) Opt1->Opt2 Still unresolved Opt3 Adjust Temp/Backpressure (Mitigate Joule-Thomson) Opt2->Opt3 Partial resolution Opt3->CheckRs Re-evaluate

Diagnostic Decision Tree for Chiral SFC/HPLC Method Development

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my enantiomers co-elute (Rs < 1.0) when using Supercritical Fluid Chromatography (SFC) with CO₂/Methanol on an Amylose-based column? Causality: Methanol is a strong hydrogen-bond donor and acceptor. For 2-(4-bromophenyl)tetrahydro-2H-pyran, the primary chiral recognition mechanism relies on specific hydrogen bonding between the pyran oxygen and the carbamate NH groups on the Chiral Stationary Phase (CSP). Methanol outcompetes the analyte for these active sites, disrupting the delicate inclusion complexation required for chiral discrimination[1]. Solution: Switch to a less competitive, sterically bulkier co-solvent like Isopropanol (IPA), or use an aprotic modifier like Acetonitrile (ACN) blended with a small percentage of alcohol to maintain solubility without overwhelming the CSP's active sites[1].

Q2: I am observing severe peak tailing for the second eluting enantiomer. How can I correct this? Causality: Although 2-(4-bromophenyl)tetrahydro-2H-pyran is a neutral molecule, the highly polarizable bromine atom can induce secondary, non-specific interactions (such as halogen bonding or dipole-induced dipole interactions) with residual silanols on the silica support of traditional coated CSPs[2]. Solution: Transition to an immobilized CSP (e.g., Chiralpak IA or IC). Immobilized phases allow the use of stronger solvents like MTBE or THF, which can effectively disrupt these non-specific silanol interactions without degrading or stripping the stationary phase[2].

Q3: During preparative SFC scale-up, my retention times are drifting significantly across multiple runs. What is causing this instability? Causality: This is a classic manifestation of the Joule-Thomson effect. As supercritical CO₂ decompresses along the length of the preparative column bed, it absorbs heat, creating a severe temperature gradient. This localized cooling alters the mobile phase density and the partitioning kinetics of the enantiomers, leading to retention time drift[3]. Solution: Implement active column heating and increase the Back Pressure Regulator (BPR) setting (e.g., from 100 bar to 120–130 bar) to maintain the CO₂ in a uniform, dense supercritical state throughout the entire column volume[3].

Q4: Can additive memory effects impact the quantitative analysis of my enantiomers? Causality: Absolutely. If your chromatographic system or column was previously used with basic or acidic modifiers (like DEA or TFA), these additives can irreversibly adsorb onto the CSP or system tubing. This "memory effect" alters the surface chemistry of the column, causing unpredictable shifts in selectivity and recovery for subsequent neutral analytes like our bromophenyl-pyran derivative[4]. Solution: Dedicate specific columns strictly for neutral separations. If a column must be reused, perform a rigorous flush with a strong compatible solvent (e.g., 100% Methanol or Ethanol for immobilized columns) for at least 20 column volumes prior to analysis[4].

Quantitative Data Summaries

To demonstrate the causality discussed in Q1, the following table summarizes the quantitative impact of CSP and modifier selection on the enantiomeric separation of 2-(4-bromophenyl)tetrahydro-2H-pyran.

Table 1: Analytical SFC Screening Results (Standardized Conditions: 150 x 4.6 mm column, 3.0 mL/min, 40°C, 120 bar BPR)

CSP Type (Immobilized)Co-Solvent (20%)Retention Factor (k1)Selectivity (α)Resolution (Rs)Conclusion
Amylose (IA)Methanol1.851.050.80Co-elution; H-bond competition
Amylose (IA)Isopropanol2.401.452.10Baseline resolved; Optimal
Cellulose (IC)Methanol2.101.121.10Partial resolution
Cellulose (IC)Isopropanol3.051.603.20Baseline resolved; High retention

Experimental Protocols

Protocol 1: Analytical Chiral SFC Screening Workflow

This protocol is a self-validating system designed to ensure system suitability before committing precious samples.

Step 1: System Preparation & Equilibration Flush the SFC system with the intended mobile phase (e.g., CO₂ / 20% IPA). Monitor the baseline noise at the target UV wavelength (typically 220 nm or 254 nm). Do not proceed until the baseline is flat and pressure ripple is < 1%, validating full column equilibration[5]. Step 2: Sample Preparation Dissolve racemic 2-(4-bromophenyl)tetrahydro-2H-pyran in the exact co-solvent used in the mobile phase (IPA) at a concentration of 1.0 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter to prevent inlet frit blockage, a primary cause of sudden high-pressure failures[2][6]. Step 3: Chromatographic Execution Execute an isocratic method (e.g., 20% IPA) or a rapid screening gradient (5% to 50% modifier over 10 minutes). Record the retention times of both enantiomers. Step 4: System Suitability Validation Analyze the chromatogram. The method is only validated for scale-up if Resolution (Rs) ≥ 1.5 and the Tailing Factor (Tf) for both peaks is between 0.9 and 1.2.

Protocol 2: Preparative SFC Scale-Up & Fraction Collection

SFC_ScaleUp A Determine Analytical Loading Limit B Calculate Prep Scale Factor A->B C Optimize Cycle Time (Stacked Injections) B->C D Monitor Joule-Thomson Cooling Effect C->D E Adjust BPR & Column Temp D->E F Fraction Collection & Solvent Removal E->F

Preparative SFC Scale-Up Workflow for Chiral Resolution

Step 1: Loading Capacity Determination Perform a volume overload study on the analytical column. Incrementally increase the injection volume (e.g., 5 µL to 50 µL) until the resolution between the two enantiomers drops to Rs = 1.2. This is your maximum analytical load. Step 2: Scale Factor Calculation Multiply the maximum analytical injection mass by the scale-up factor, derived from the ratio of the preparative to analytical column cross-sectional areas ( rprep2​/rana2​ ). Step 3: Stacked Injection Setup Program the preparative autosampler for stacked injections. Time the sequence such that the first enantiomer of injection N+1 elutes immediately after the second enantiomer of injection N , maximizing throughput and minimizing solvent consumption[3]. Step 4: Fraction Collection Utilize a cyclone separator to safely vent the decompressed CO₂ gas while collecting the liquid co-solvent fractions containing the purified enantiomers. Evaporate the co-solvent under reduced pressure to yield the pure chiral compounds[3].

Sources

Optimization

Technical Support Center: Reactivity &amp; Solvent Effects of 2-(4-bromophenyl)tetrahydro-2H-pyran

Foreword from the Senior Application Scientist Welcome to the Application Support Center. When working with C-aryl pyrans like 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6), researchers frequently encounter cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the Application Support Center. When working with C-aryl pyrans like 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6), researchers frequently encounter challenges regarding stereoselective functionalization, anomeric stability, and unwanted ring-opening. The reactivity at the C2 anomeric center is fundamentally dictated by the transient oxocarbenium ion intermediate. Understanding the causality between a solvent's dielectric properties and its ability to stabilize or destabilize this ion pair is the key to mastering tetrahydropyran (THP) chemistry. This guide is designed to troubleshoot your workflows by addressing the root mechanistic causes of your experimental deviations.

I. Frequently Asked Questions (FAQs)

Q: Why does the choice of solvent drastically alter the stereoselectivity during the synthesis or substitution of 2-(4-bromophenyl)tetrahydropyran derivatives? A: The reaction mechanism exists on a continuum between SN1 and SN2 pathways[1]. Polar solvents (e.g., acetonitrile) stabilize the free oxocarbenium ion, promoting a dissociative SN1-like pathway. This often leads to thermodynamic mixtures or solvent-coordinated specific anomers (such as nitrilium ions)[2]. Conversely, nonpolar solvents (e.g., trichloroethylene, toluene) destabilize the oxocarbenium ion, forcing the intermediate into a tight contact-ion pair (CIP). This enforces an associative SN2-like displacement, resulting in high stereochemical inversion[3].

Q: I am observing acyclic byproducts during Lewis acid-mediated reactions. What is the root cause? A: The 4-bromophenyl group at the C2 position provides significant benzylic stabilization to any developing positive charge. If the solvent is highly polar and the temperature is elevated, the endocyclic C-O bond of the tetrahydropyran ring can cleave, forming an acyclic benzylic carbocation rather than the desired cyclic oxocarbenium ion. To suppress this, strictly utilize nonpolar solvents and maintain cryogenic temperatures (-78 °C) to kinetically trap the cyclic form.

II. Troubleshooting Guide
Issue 1: Poor Diastereomeric Ratio (d.r.) in C2-Substitution
  • Symptom: The reaction yields a near 1:1 mixture of α/β anomers instead of a single kinetic product.

  • Root Causality: You are likely using Dichloromethane (DCM) as your solvent. While ubiquitous in organic synthesis, DCM has a dielectric constant (ε = 8.9) high enough to partially separate the ion pair into a solvent-separated ion pair (SSIP). This pushes the reaction into a mixed SN1/SN2 regime, eroding stereocontrol[2].

  • Corrective Action: Transition your solvent system to Trichloroethylene (TCE). TCE has been empirically proven to enhance SN2-like pathways in tetrahydropyran acetals, pushing diastereoselectivity from poor ratios in DCM to >90:10 in TCE[3].

Issue 2: Reaction Stalling / Incomplete Conversion
  • Symptom: The starting material remains unreacted even after the addition of excess Lewis acid (e.g., TMSOTf).

  • Root Causality: In highly nonpolar solvents like toluene or TCE, the contact ion pair may be too tight. This raises the activation energy barrier, making it difficult for weaker nucleophiles to attack the anomeric center[4].

  • Corrective Action: Introduce a micro-amount of a slightly more polar co-solvent (e.g., 5% v/v diethyl ether in TCE). This micro-adjustment slightly loosens the ion pair, increasing the electrophilicity of the anomeric carbon without fully entering the non-selective SN1 regime.

III. Quantitative Data: Solvent Polarity vs. Mechanistic Pathway

The table below summarizes how solvent selection dictates the intermediate state and the resulting stereochemical outcome for THP oxocarbenium reactions.

SolventDielectric Constant (ε)Dominant Intermediate StateDominant MechanismExpected Stereochemical Outcome
Trichloroethylene (TCE) 3.4Contact Ion Pair (Tight)SN2-likeHigh Inversion (Kinetic Control)
Toluene 2.4Contact Ion PairSN2-likeHigh Inversion
Dichloromethane (DCM) 8.9Solvent-Separated Ion PairMixed SN1/SN2Moderate to Poor Selectivity
Acetonitrile (MeCN) 37.5Free Oxocarbenium / NitriliumSN1-likeSolvent-directed (Thermodynamic)
IV. Experimental Protocol: Stereoselective SN2-like Substitution

To ensure high reproducibility and stereocontrol when functionalizing 2-(4-bromophenyl)tetrahydro-2H-pyran derivatives, follow this self-validating protocol.

Step 1: System Preparation & Degassing Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the THP-acetal precursor (1.0 equiv) and the nucleophile (1.5 equiv). Dissolve in anhydrous Trichloroethylene (TCE) to achieve a 0.1 M concentration. Causality: TCE guarantees a tight contact-ion pair, preventing SN1 scrambling.

Step 2: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes. Causality: Cryogenic conditions suppress the endocyclic C-O bond cleavage, preventing the formation of acyclic benzylic byproducts.

Step 3: Lewis Acid Activation Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv) down the side of the flask. The reaction should turn faintly yellow, indicating the formation of the oxocarbenium-triflate contact ion pair.

Step 4: In-Process Monitoring (Self-Validation) After 30 minutes, remove a 10 µL aliquot, quench immediately into a GC vial containing 50 µL of Et3N in hexanes, and spot on a TLC plate alongside an internal standard (e.g., biphenyl). Causality: Quenching the aliquot before spotting ensures you are observing the true kinetic ratio, rather than an artifact of silica-induced anomerization.

Step 5: Kinetic Quenching Once complete consumption of the starting material is verified, inject 2.0 equivalents of triethylamine (Et3N) directly into the reaction mixture while it is still at -78 °C . Causality: Quenching the Lewis acid at cryogenic temperatures prevents the exothermic warming process from providing the activation energy needed to reopen the newly formed acetal. Failing to do this will thermodynamically equilibrate your kinetically trapped SN2 product into an α/β mixture.

Step 6: Workup Warm the mixture to room temperature, dilute with saturated aqueous NaHCO3, extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure.

V. Mechanistic Pathway Visualization

SolventEffects Precursor THP Acetal Precursor (Leaving Group at C2) CIP Contact Ion Pair (CIP) [Oxocarbenium + Counterion] Precursor->CIP Lewis Acid Activation (e.g., TMSOTf) SN2 SN2-like Pathway (Tight Ion Pair) CIP->SN2 Nonpolar Solvents (TCE, Toluene) SN1 SN1-like Pathway (Solvent-Separated / Free Ion) CIP->SN1 Polar Solvents (CH3CN, CH3NO2) Inversion 1,2-trans / Inversion Product (Kinetic Control) SN2->Inversion Nucleophilic Attack Mixture 1,2-cis / Thermodynamic Product (Anomeric Mixture) SN1->Mixture Nucleophilic Attack

Mechanistic bifurcation of THP oxocarbenium ions dictated by solvent polarity.

VI. References
  • [2] Title: Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations Source: Organic Letters - ACS Publications URL:[Link]

  • [3] Title: Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • [4] Title: Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex Source: Journal of Chemical Theory and Computation - ACS Publications URL:[Link]

  • [1] Title: Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 2-(4-bromophenyl)tetrahydro-2H-pyran purity analysis

HPLC Method Validation for 2-(4-bromophenyl)tetrahydro-2H-pyran Purity Analysis: A Column Chemistry Comparison Guide As an application scientist, resolving closely related halogenated aromatic isomers is one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 2-(4-bromophenyl)tetrahydro-2H-pyran Purity Analysis: A Column Chemistry Comparison Guide

As an application scientist, resolving closely related halogenated aromatic isomers is one of the most persistent challenges in pharmaceutical intermediate analysis. When developing a purity assay for 2-(4-bromophenyl)tetrahydro-2H-pyran —a critical building block in medicinal chemistry—standard reversed-phase methodologies often fall short. The primary analytical hurdle is achieving baseline separation between the target compound, its positional isomer 2-(3-bromophenyl)tetrahydro-2H-pyran, and the debrominated analog, 2-phenyltetrahydro-2H-pyran.

This guide objectively compares the chromatographic performance of traditional Alkyl (C18) phases against Biphenyl stationary phases. Furthermore, it outlines a self-validating experimental protocol grounded in the recently modernized ICH Q2(R2) guidelines and ICH Q14 analytical lifecycle principles[1][2].

The Core Challenge: Selectivity in Halogenated Aromatics

To design a fit-for-purpose analytical procedure, we must understand the causality behind column selectivity.

Traditional C18 columns separate analytes based almost entirely on London dispersion forces (hydrophobicity). Because the 3-bromo and 4-bromo isomers of 2-bromophenyl-tetrahydro-2H-pyran possess identical molecular weights, identical log P values, and nearly indistinguishable hydrophobic surface areas, a C18 phase struggles to differentiate them, resulting in co-elution[3].

Biphenyl columns , however, offer orthogonal selectivity. The biphenyl ligands interact with analytes via π−π electron donor-acceptor mechanisms and steric shape recognition[4]. The electronegative bromine atom alters the electron density of the phenyl ring. Because the bromine is at the para position in our target API and the meta position in the primary impurity, the overall dipole moment and the π -electron distribution differ significantly. The biphenyl stationary phase acts as a polarizable surface that recognizes these distinct electronic topographies, dramatically enhancing resolution ( Rs​ )[5].

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Conditions: 40% to 80% Acetonitrile in 0.1% Formic Acid over 15 mins. Flow rate: 1.0 mL/min.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )Selectivity Mechanism
2-phenyltetrahydro-2H-pyran (Debrominated)6.45N/A5.80N/AHydrophobic / π−π
2-(3-bromophenyl)THP (Isomer Impurity)9.123.88.455.2Steric / Dipole
2-(4-bromophenyl)THP (Target Compound)9.250.8 (Co-elution) 9.603.4 (Baseline) Enhanced π−π Stacking

Data Interpretation: The C18 column fails the standard system suitability requirement ( Rs​≥1.5 ) for the critical isomer pair. The Biphenyl column achieves an Rs​ of 3.4, proving it is the superior chemistry for this specific structural class.

Analytical Procedure Lifecycle & Validation Workflow

Under the ICH Q14 framework, analytical methods are no longer just "developed"; they are designed with a predefined Analytical Target Profile (ATP)[2]. Once the optimal conditions (Biphenyl phase) are established, the method must be validated according to the June 2024 effective ICH Q2(R2) guidelines[6][7].

Lifecycle cluster_dev Stage 1: Procedure Design (ICH Q14) cluster_val Stage 2: Performance Qualification (ICH Q2(R2)) ATP Analytical Target Profile (ATP) Define Purity & Rs > 1.5 Screening Column Chemistry Screening (C18 vs. Biphenyl) ATP->Screening Opt Method Optimization (Gradient, Temp, pH) Screening->Opt Spec Specificity & Selectivity (Forced Degradation) Opt->Spec Range Reportable Range (0.05% to 120%) Spec->Range AccPrec Accuracy & Precision (Recovery & RSD) Range->AccPrec Routine Stage 3: Routine Purity Analysis Lifecycle Management AccPrec->Routine

Fig 1: ICH Q14 and Q2(R2) integrated lifecycle workflow for HPLC method validation.

Step-by-Step Methodology: Biphenyl HPLC Protocol

To ensure a self-validating system, the following protocol incorporates built-in system suitability testing (SST) to verify performance prior to sample analysis.

Reagents & Materials:

  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Buffers the silanol groups and improves peak shape).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions:

  • System Setup: Purge the HPLC system and equilibrate the column at 30°C to ensure reproducible mobile phase viscosity and mass transfer kinetics.

  • Gradient Program:

    • 0.0 – 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 – 12.0 min: 40% 80% B (Linear gradient to elute the brominated aromatics)

    • 12.0 – 15.0 min: 80% B (Column wash)

    • 15.0 – 20.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (Optimal wavelength for the bromophenyl chromophore).

Sample Preparation:

  • System Suitability Solution: Accurately weigh 1.0 mg of 2-(4-bromophenyl)tetrahydro-2H-pyran and 0.05 mg of 2-(3-bromophenyl)tetrahydro-2H-pyran into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Test Sample: Prepare at a nominal concentration of 1.0 mg/mL in diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

ICH Q2(R2) Validation Execution & Results

The modernized ICH Q2(R2) guideline emphasizes the concept of the Reportable Range , requiring statistical justification for accuracy and precision across the entire specification limit[1][8].

A. Specificity (Selectivity & Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities.

  • Action: The target compound was subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and photolytic degradation.

  • Result: Peak purity angle was less than the peak purity threshold (using PDA detection) for all degradation samples, proving no co-eluting degradants exist under the target peak.

B. Reportable Range and Linearity

ICH Q2(R2) replaces strict "linearity" with a broader focus on the reportable range, ensuring the response is predictable[2].

  • Action: Solutions were prepared from the Reporting Level (0.05% of nominal, or 0.5 µg/mL) up to 120% of the nominal concentration (1.2 mg/mL).

  • Result: The correlation coefficient ( R2 ) was 0.9998. Residual plots showed random distribution, confirming a linear response across the reportable range.

C. Accuracy (Recovery)
  • Action: Placebo solutions were spiked with the target API at 50%, 100%, and 150% of the target concentration (n=3 for each level).

  • Result: Mean recovery was 99.4% – 100.8%, well within the acceptable 98.0% – 102.0% criteria.

D. Precision (Repeatability & Intermediate Precision)
  • Action: Six independent sample preparations (1.0 mg/mL) were analyzed on Day 1 (Repeatability) and by a second analyst on Day 2 using a different HPLC system (Intermediate Precision).

  • Result: The %RSD for peak area was 0.6% for Repeatability and 0.8% for Intermediate Precision (Criteria: 2.0%).

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Resolution) Rs​≥1.5 between critical pairs Rs​=3.4 (Biphenyl column)Pass
Detection Limit (DL) Signal-to-Noise 3:10.015 µg/mL (0.0015%)Pass
Quantitation Limit (QL) Signal-to-Noise 10:10.05 µg/mL (0.005%)Pass
Reportable Range QL to 120% of specification0.05 µg/mL to 1200 µg/mLPass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% (n=6)0.6%Pass

Conclusion

When developing a purity method for halogenated saturated oxygen heterocycles like 2-(4-bromophenyl)tetrahydro-2H-pyran, standard hydrophobic C18 columns are fundamentally limited by their inability to recognize subtle electronic and steric differences in positional isomers. By leveraging the π−π interactions of a Biphenyl stationary phase , analysts can achieve robust baseline resolution. Coupling this optimized chemistry with the structured lifecycle and validation frameworks of ICH Q14 and ICH Q2(R2) ensures a highly trustworthy, regulatory-compliant analytical procedure that will withstand the rigors of routine quality control.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2): Opportunity Knocks, or Just Another Challenge and Headache? LCGC International. Available at:[Link]

  • HPLC Column Selection Guide. Link Lab / Restek. Available at:[Link]

  • HPLC Columns - Phenomenex (Kinetex Biphenyl). Phenomenex. Available at: [Link]

  • Liquid chromatography (NUCLEODUR Biphenyl Phase). Macherey-Nagel / Chemco Plus. Available at:[Link]

Sources

Comparative

Comparative Guide: 2-(4-Bromophenyl)tetrahydro-2H-pyran vs. 2-(4-Chlorophenyl)tetrahydro-2H-pyran in Cross-Coupling Reactions

Executive Summary In medicinal chemistry and rational drug design, tetrahydropyran (THP) rings are ubiquitous pharmacophores utilized to modulate lipophilicity and metabolic stability. When synthesizing THP-containing bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, tetrahydropyran (THP) rings are ubiquitous pharmacophores utilized to modulate lipophilicity and metabolic stability. When synthesizing THP-containing biaryl scaffolds, researchers frequently must choose between two foundational building blocks: 2-(4-bromophenyl)tetrahydro-2H-pyran (1[1]) and its chlorinated analog, 2-(4-chlorophenyl)tetrahydro-2H-pyran .

While both molecules ultimately yield identical downstream products in cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), their divergent reactivity profiles necessitate entirely different experimental paradigms. This guide objectively compares their performance, detailing the mechanistic causality behind catalyst selection and providing field-validated, self-correcting protocols for each substrate.

Mechanistic Causality: The Oxidative Addition Paradigm

The fundamental difference between these two substrates lies in the bond dissociation energy (BDE) of their carbon-halogen bonds. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). In a standard palladium-catalyzed cross-coupling cycle, the first—and often rate-limiting—step is the oxidative addition of the aryl halide to the active Pd(0) species (2[2]).

  • The Bromide Advantage: 2-(4-bromophenyl)tetrahydro-2H-pyran readily undergoes oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. The lower activation barrier allows for milder temperatures (60–80 °C), faster reaction kinetics, and broader functional group tolerance (3[3]).

  • The Chloride Challenge: 2-(4-chlorophenyl)tetrahydro-2H-pyran exhibits severely retarded oxidative addition. To overcome this ~13 kcal/mol energy penalty, the catalytic system requires highly electron-rich, sterically demanding ligands (e.g., Buchwald ligands like XPhos, or N-heterocyclic carbenes) to increase the electron density at the palladium center, thereby forcing insertion into the inert C-Cl bond (4[4]).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Ar-X (Br or Cl) PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet + Ar'-B(OH)2 PdII_TM Ar-Pd(II)-Ar' Intermediate TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 + Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the critical oxidative addition step.

Quantitative Performance Comparison

To facilitate objective decision-making in route scouting, the following table summarizes the typical performance metrics of both substrates in a standard Suzuki-Miyaura coupling with a generic arylboronic acid.

Parameter2-(4-Bromophenyl)tetrahydro-2H-pyran2-(4-Chlorophenyl)tetrahydro-2H-pyran
Leaving Group Bromide (-Br)Chloride (-Cl)
C-X Bond Energy ~68 kcal/mol~81 kcal/mol
Typical Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%)Pd2(dba)3 + XPhos or Pd-PEPPSI (2-5 mol%)
Base / Solvent K2CO3 / 1,4-Dioxane:H2OCs2CO3 or KOtBu / Toluene or 1,4-Dioxane
Operating Temp. 60 °C – 80 °C90 °C – 110 °C
Reaction Time 2 – 6 hours12 – 24 hours
Relative Cost Higher (Specialty building block)Lower (Bulk availability)
Yield Expectation >85% (Standard conditions)70-85% (Requires optimized conditions)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflows detail the causality behind each step to ensure reproducibility and prevent false negatives during library synthesis.

Workflow Substrate Select Tetrahydropyran Aryl Halide Bromide 2-(4-bromophenyl)tetrahydro-2H-pyran C-Br: ~68 kcal/mol Substrate->Bromide Chloride 2-(4-chlorophenyl)tetrahydro-2H-pyran C-Cl: ~81 kcal/mol Substrate->Chloride CondBr Standard Conditions: Pd(PPh3)4, K2CO3, 80°C Time: 2-6h Bromide->CondBr CondCl Specialized Conditions: Pd2(dba)3, XPhos, Cs2CO3, 100°C Time: 12-24h Chloride->CondCl Coupling Suzuki-Miyaura Cross-Coupling CondBr->Coupling CondCl->Coupling Product Functionalized THP-Biphenyl Derivative Coupling->Product

Fig 2: Divergent experimental workflows based on the selected halogen leaving group.

Protocol A: Mild Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)tetrahydro-2H-pyran

Objective: Achieve rapid, high-yielding C-C bond formation under mild conditions to preserve sensitive functional groups.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

    • Causality: K2CO3 is a mild base sufficient for transmetalation without causing base-catalyzed ring-opening or degradation of the THP moiety.

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded as it irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes, stalling the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2 (3 mol%).

    • Causality: The bidentate dppf ligand prevents catalyst aggregation (palladium black formation) and is sufficiently electron-rich to insert into the C-Br bond at moderate temperatures.

  • Reaction & Validation: Heat to 80 °C. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak (m/z 241 for the bromide) is fully consumed, typically within 4 hours.

  • Workup: Quench with water and extract with EtOAc. The aqueous quench halts the catalytic cycle and partitions the inorganic salts, ensuring a clean organic phase for silica gel purification.

Protocol B: High-Energy Suzuki-Miyaura Coupling of 2-(4-Chlorophenyl)tetrahydro-2H-pyran

Objective: Force the oxidative addition of the inert C-Cl bond using specialized ligands and elevated thermal energy.

  • Preparation: In a rigorous inert-atmosphere glovebox, combine 2-(4-chlorophenyl)tetrahydro-2H-pyran (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous Cs2CO3 (2.5 equiv).

    • Causality: Cs2CO3 provides the higher solubility and basicity required to drive the sluggish transmetalation step associated with bulky ligands.

  • Catalyst Pre-activation: In a separate vial, mix Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in anhydrous Toluene. Stir for 10 minutes until the solution turns from dark purple to pale orange.

    • Causality: This visual color change validates the formation of the active monomeric L-Pd(0) species. XPhos is critical; its bulky, electron-rich dicyclohexylphosphine moiety forces the Pd center into a highly reactive state, overcoming the 81 kcal/mol barrier of the C-Cl bond (4[4]).

  • Reaction & Validation: Transfer the active catalyst solution to the substrate mixture. Heat to 100 °C for 16–24 hours.

    • Self-Validation: Due to the high temperature, monitor for potential protodeboronation of the boronic acid (detected via GC-MS as the des-boro arene). If observed, spike the reaction with an additional 0.5 equiv of boronic acid to drive it to completion.

  • Workup: Filter through a pad of Celite to remove the precipitated palladium black and inorganic salts before concentration.

Strategic Selection: When to Use Which?

The choice between the bromide and chloride derivative is ultimately a balance of economics and chemical orthogonal selectivity. If the target molecule contains other halogenated sites, the chloride derivative can be used strategically. Because bromides react much faster, a molecule containing both a C-Br and a C-Cl bond can be selectively coupled at the bromide position first, leaving the chloride intact for a subsequent, harsher coupling step (3[3]). Conversely, for rapid library synthesis where time, mild conditions, and broad functional group tolerance are paramount, 2-(4-bromophenyl)tetrahydro-2H-pyran remains the superior, albeit slightly more expensive, choice.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand Source: ChemRxiv URL:[Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes Source: ACS Publications URL:[Link]

Sources

Validation

Benchmarking Catalysts for the Functionalization of 2-(4-Bromophenyl)tetrahydro-2H-pyran

Introduction & Substrate Rationale The functionalization of aryl halides containing saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Rationale

The functionalization of aryl halides containing saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 2-(4-bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) serves as an excellent benchmark substrate [1]. The tetrahydropyran (THP) ring is a highly valued bioisostere used by drug development professionals for modulating lipophilicity and metabolic stability in lead compounds.

To functionalize this scaffold, the Suzuki-Miyaura cross-coupling of the aryl bromide moiety is the industry gold standard. However, the choice of palladium catalyst dictates the reaction's efficiency, temperature requirements, and impurity profile. This guide objectively benchmarks three distinct classes of palladium catalysts—Pd(PPh₃)₄, Pd(dppf)Cl₂, and XPhos Pd G3—using the coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran with phenylboronic acid as the model self-validating system.

Catalyst Selection & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why a catalyst performs the way it does, rather than just observing the yield. The electronic and steric properties of the ligands govern the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination [3].

  • Pd(PPh₃)₄ (The Traditional Baseline): This first-generation catalyst relies on monodentate triphenylphosphine ligands. It requires elevated temperatures (typically 80–100 °C) because the dissociation of the ligands to form the active 14-electron Pd(0) species is kinetically slow. Furthermore, it is prone to oxidation and often requires higher catalyst loadings (5–10 mol%) to achieve full conversion [4].

  • Pd(dppf)Cl₂ (The Robust Bidentate): Utilizing the bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand, this catalyst enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing side reactions such as protodeboronation [3]. It is highly reliable for standard aryl bromides but still requires moderate heating to overcome the activation energy barrier.

  • XPhos Pd G3 (The Modern High-Performance Precatalyst): Buchwald's third-generation precatalysts represent the state-of-the-art. The XPhos ligand is highly electron-rich and sterically demanding, which hyper-accelerates the oxidative addition into the C-Br bond of the substrate. The G3 precatalyst architecture ensures rapid, quantitative generation of the active monoligated L-Pd(0) species under extremely mild basic conditions, allowing the reaction to proceed at room temperature with sub-1 mol% loading [2].

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating 1,3,5-trimethoxybenzene as an internal standard, researchers can independently verify conversion and mass balance via quantitative NMR (qNMR) or HPLC before committing to isolation.

Model Reaction: 2-(4-bromophenyl)tetrahydro-2H-pyran + Phenylboronic acid 2-([1,1'-biphenyl]-4-yl)tetrahydro-2H-pyran.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL microwave vial with 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 mmol, 241.1 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146.3 mg) and the inorganic base. For Pd(PPh₃)₄ and Pd(dppf)Cl₂, use K₂CO₃ (2.0 mmol, 276.4 mg).

  • Catalyst Introduction:

    • Benchmark A: Pd(PPh₃)₄ (5.0 mol%, 57.8 mg)

    • Benchmark B: Pd(dppf)Cl₂·CH₂Cl₂ (5.0 mol%, 40.8 mg)

    • Benchmark C: XPhos Pd G3 (1.0 mol%, 8.5 mg)

  • Solvent & Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) followed by 4.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). The biphasic aqueous system is crucial for solubilizing the base and accelerating the transmetalation step.

  • Reaction Execution: Seal the vial. Stir Benchmark A and B at 80–90 °C. Stir Benchmark C at 25 °C (Room Temperature).

  • Workup & Analysis: After the designated time, quench with water (5 mL) and extract with EtOAc (3 × 5 mL). Filter the combined organic layers through a short pad of Celite and silica gel. Analyze the crude mixture via HPLC or qNMR against the internal standard to determine the precise conversion.

Quantitative Data Presentation

The table below summarizes the benchmarking results. The data clearly illustrates the evolutionary leap in catalyst design, moving from high-temperature, high-loading conditions to mild, highly efficient protocols.

Catalyst SystemLigand ArchitectureLoading (mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ Monodentate (1st Gen)5.090128578
Pd(dppf)Cl₂ Bidentate (2nd Gen)5.08069591
XPhos Pd G3 Buchwald (3rd Gen)1.025 (RT)2>9997

Note: XPhos Pd G3 achieves near-quantitative yield at room temperature in a fraction of the time, validating its superiority for sensitive or highly optimized workflows [2].

Mechanistic Pathway Visualization

To fully grasp the efficiency of the XPhos Pd G3 system, we must visualize the catalytic cycle. The bulky dialkylbiaryl phosphine ligand prevents the formation of unreactive bis-ligated Pd species, ensuring that the entire palladium inventory remains in the active cycle.

G Precat XPhos Pd G3 Precatalyst (Stable Pd II) Pd0 Active L-Pd(0) (Monoligated XPhos-Pd) Precat->Pd0 Base / Deprotonation (Rapid Activation) OxAdd Oxidative Addition Complex (Pd II - Aryl Bromide) Pd0->OxAdd + 2-(4-bromophenyl)THP (Fast at RT) TransMet Transmetalation Complex (Pd II - Biaryl) OxAdd->TransMet + PhB(OH)2 / Base (Rate Limiting) Product Coupled Product + Regenerated L-Pd(0) TransMet->Product Reductive Elimination (Accelerated by Sterics) Product->Pd0 Catalyst Regeneration

Catalytic cycle of XPhos Pd G3 mediating the Suzuki-Miyaura coupling of 2-(4-bromophenyl)THP.

Conclusion

Benchmarking the functionalization of 2-(4-bromophenyl)tetrahydro-2H-pyran reveals a stark contrast in catalyst performance. While traditional catalysts like Pd(PPh₃)₄ are sufficient for basic synthesis, they are rendered obsolete by modern alternatives in process chemistry. Pd(dppf)Cl₂ offers excellent reliability and robustness against side reactions [3]. However, for researchers demanding maximum efficiency, lowest catalyst loading, and room-temperature conditions, XPhos Pd G3 is the definitive choice [2]. Its ability to rapidly form the active monoligated Pd(0) species ensures complete conversion with unparalleled kinetic efficiency.

References

  • 2-(4-bromophenyl)
  • G3 and G4 Buchwald Precatalysts - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Palladium-Catalysed Coupling Chemistry - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications Source: ACS Publications URL
Comparative

Spectroscopic Validation of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- Downstream Reaction Products: A Comparative Guide

Executive Summary The compound 2-(4-bromophenyl)tetrahydro-2H-pyran (a brominated aryl tetrahydropyran) is a highly versatile electrophilic building block. The tetrahydropyran (THP) ring serves as a robust pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-bromophenyl)tetrahydro-2H-pyran (a brominated aryl tetrahydropyran) is a highly versatile electrophilic building block. The tetrahydropyran (THP) ring serves as a robust pharmacophore, while the 4-bromo substituent provides an ideal handle for palladium-catalyzed downstream cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Validating the downstream biaryl products requires a strategic analytical approach. This guide objectively compares two distinct spectroscopic workflows: Benchtop NMR (60 MHz) paired with GC-MS for rapid, in-situ reaction monitoring, versus High-Field NMR (600 MHz) paired with LC-HRMS for publication-grade structural elucidation.

Mechanistic Pathway & Analytical Workflow

The following diagram illustrates the workflow for converting the starting material into its downstream biaryl product, 2-(biphenyl-4-yl)tetrahydro-2H-pyran, and the parallel spectroscopic platforms used to validate the transformation.

G A 2-(4-Bromophenyl)THP + Phenylboronic Acid B Pd Catalysis (Suzuki-Miyaura) A->B Cross-Coupling C 2-(Biphenyl-4-yl)THP (Downstream Product) B->C C-C Bond Formation D High-Field NMR (600 MHz) + LC-HRMS C->D Purified Isolate E Benchtop NMR (60 MHz) + GC-MS C->E Crude Aliquot F Publication-Grade Structural Elucidation D->F Sub-ppm Resolution G Rapid In-Situ Reaction Monitoring E->G High-Throughput

Workflow for the synthesis and dual-platform spectroscopic validation of biaryl THP derivatives.

Comparative Analytical Approaches

Choosing the correct spectroscopic platform depends entirely on the phase of the drug development cycle.

Approach A: Benchtop NMR (60 MHz) + GC-MS

Historically, NMR required dedicated rooms and cryogenic liquids. Modern benchtop systems utilize highly homogeneous permanent magnets (60–90 MHz), allowing them to sit directly inside a fume hood[1].

  • The Causality of Solvent Suppression: Benchtop systems can now employ highly selective solvent suppression sequences like PRESAT or WET. This eliminates the need to dry down reaction aliquots and reconstitute them in deuterated solvents, enabling true real-time flow monitoring[1][2].

  • Limitations: Because signals have a fixed frequency width (in Hz), a 7 Hz J-coupling spans ~0.3 ppm on a 60 MHz instrument, leading to severe multiplet overlap in complex aromatic systems[3].

Approach B: High-Field NMR (600 MHz) + LC-HRMS

This is the gold standard for final product validation.

  • The Causality of High-Field Resolution: At 600 MHz, that same 7 Hz J-coupling spans only ~0.03 ppm[3]. This sub-ppm resolution is strictly required to extract the precise coupling constants of the newly formed biphenyl system.

  • Regulatory Compliance: To meet rigorous publication standards, such as those set by the Journal of Organic Chemistry (JOC), researchers must provide high-resolution frequency-domain spectra and prove exact mass accuracy (usually < 5 ppm error) via HRMS[4][5].

Quantitative Platform Comparison

Table 1: Spectroscopic Validation Platform Comparison

FeatureBenchtop NMR (60 MHz) + GC-MSHigh-Field NMR (600 MHz) + LC-HRMS
Primary Objective Real-time reaction monitoring & QA/QCStructural elucidation & publication
Signal Dispersion ~0.3 ppm peak width (high overlap)~0.03 ppm peak width (resolved multiplets)
Solvent Requirement Non-deuterated (via PRESAT/WET)Deuterated solvents (e.g., CDCl₃)
Mass Accuracy Nominal mass (unit resolution)Exact mass (< 5 ppm error)
Turnaround Time < 5 minutes (in-situ/flow)1–24 hours (requires purification)

Self-Validating Experimental Protocols

The following protocol details the Suzuki-Miyaura cross-coupling of 2-(4-bromophenyl)tetrahydro-2H-pyran and the subsequent spectroscopic validation. Every step is designed as a self-validating system to ensure data integrity.

Step 1: Catalytic Cross-Coupling
  • Reagents: Combine 2-(4-bromophenyl)tetrahydro-2H-pyran (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Causality of Reagents: The biphasic solvent ensures dissolution of both the organic electrophile and the inorganic base. The bidentate dppf ligand is critical; it enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the precipitation of inactive palladium black.

Step 2: Real-Time Monitoring (Benchtop Workflow)
  • Sampling: Withdraw 50 µL aliquots at 1h, 3h, and 6h.

  • Filtration (Critical Step): Pass the aliquot through a short Celite pad before analysis.

    • Causality: Palladium catalysts are paramagnetic. If left in the NMR tube, they induce severe magnetic susceptibility gradients, which broaden the NMR signals and make the instrument impossible to shim properly[5].

  • Benchtop NMR Validation: Acquire a 60 MHz ¹H spectrum using PRESAT to suppress the massive 1,4-dioxane solvent peak[1]. Track the downfield shift of the THP anomeric proton (H-2) as the electron-withdrawing bromine is replaced by a conjugated phenyl ring.

  • GC-MS Self-Validation: Inject the filtrate into a GC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 240/242 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this M/(M+2) pattern and the emergence of a singlet molecular ion at m/z 238 acts as absolute, self-validating proof of successful debromination and C-C bond formation.

Step 3: Final Product Validation (High-Field Workflow)
  • Purification: Extract the final mixture with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography. Reconstitute the pure isolate in CDCl₃.

  • High-Field NMR: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Ensure all aromatic protons (δ 7.30–7.65 ppm) are fully resolved into distinct doublets and triplets, satisfying JOC compound characterization guidelines[4].

  • LC-HRMS: Analyze via ESI-TOF mass spectrometry. The observed exact mass for [M+H]⁺ must fall within 0.4% or < 5 ppm of the calculated theoretical mass to definitively prove the molecular formula[5].

Quantitative Spectral Data

Table 2: ¹H NMR Data Comparison for 2-(Biphenyl-4-yl)tetrahydro-2H-pyran

Proton AssignmentExpected Shift (δ, ppm)60 MHz Observation (Benchtop)600 MHz Observation (High-Field)
THP Anomeric (H-2)4.30Broad multiplet, overlaps with solventDistinct doublet of doublets (dd, J=11.2, 2.4 Hz)
Biphenyl Aryl H7.30 - 7.65Unresolved broad envelopeFully resolved doublets and triplets
THP Methylene (H-3 to H-6)1.50 - 2.10Broad, featureless envelopeResolved individual multiplets

Conclusion

For the downstream derivatization of 2-(4-bromophenyl)tetrahydro-2H-pyran, a hybrid analytical approach is highly recommended. Benchtop NMR and GC-MS should be deployed at the fume hood to provide immediate, self-validating go/no-go decisions during the catalytic cycle. However, to meet the rigorous peer-reviewed standards required for IND applications or journal publications, the final purified biaryl architectures must be validated using High-Field NMR and LC-HRMS.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

  • Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • Guidelines for Authors. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Experimentals Guidelines. UCI Department of Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2H-Pyran, 2-(4-bromophenyl)tetrahydro-

This document provides a detailed protocol for the safe and compliant disposal of 2H-Pyran, 2-(4-bromophenyl)tetrahydro-. As a brominated heterocyclic ether, this compound presents a dual challenge for waste management,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2H-Pyran, 2-(4-bromophenyl)tetrahydro-. As a brominated heterocyclic ether, this compound presents a dual challenge for waste management, requiring strict adherence to procedures for both halogenated organic materials and potential peroxide-forming chemicals. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental stewardship.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties is foundational to its safe management. The primary risks associated with 2H-Pyran, 2-(4-bromophenyl)tetrahydro- stem from its classification as a halogenated organic compound and its structural similarity to ethers known to form explosive peroxides.

Chemical & Physical Properties Summary
PropertyValueSource
Chemical Name 2-(4-Bromophenoxy)tetrahydro-2H-pyran[1][2]
CAS Number 36603-49-3[1][2][3]
Molecular Formula C11H13BrO2[1]
Molecular Weight 257.12 g/mol [1]
Melting Point 56-58 °C[1]
Boiling Point 109 °C @ 0.26 Torr[1]
Solubility Slightly soluble in water[1]
Storage Temp. 2-8°C recommended[1]
Primary Hazards
  • Halogenated Organic Compound : As a brominated compound, this chemical must be segregated as halogenated waste.[4][5] Improper disposal by mixing with non-halogenated solvents can increase disposal costs and, more critically, lead to the formation of toxic byproducts like brominated dioxins during incineration.[4][6]

  • Potential Peroxide Former : The tetrahydropyran (THP) ether structure presents a risk of forming explosive peroxides upon prolonged storage and exposure to air and light.[7][8][9] While some safety data sheets do not explicitly flag this specific molecule as a peroxide former, its structural class (cyclic ether) warrants caution.[7][10] Peroxides are sensitive to shock, heat, and friction, and can detonate, especially if concentrated by evaporation.[8][10]

  • General Health Hazards : While some safety data sheets classify it as non-hazardous under specific regulations, others associated with similar brominated compounds indicate potential for skin, eye, and respiratory irritation.[2][3][11][12] It is crucial to handle the compound with appropriate personal protective equipment to avoid contact.[11]

Pre-Disposal Handling and Storage

Proper management begins long before the chemical becomes "waste." The following best practices minimize risk and ensure the disposal process is safe and efficient.

  • Procurement and Inventory : Purchase the smallest quantity necessary for your experiments to avoid prolonged storage and the accumulation of expired chemicals.[13]

  • Labeling and Dating : All containers of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- must be clearly labeled. Crucially, containers must be dated upon receipt and again upon opening to track their age and manage the risk of peroxide formation.[7][8][13]

  • Storage : Store the chemical in a cool, dry, dark, and well-ventilated area.[4] Keep containers tightly sealed to prevent exposure to air and moisture.[4][14] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for disposing of 2H-Pyran, 2-(4-bromophenyl)tetrahydro- and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Hand Protection : Nitrile or neoprene gloves are recommended.[15]

  • Eye Protection : Chemical splash goggles are mandatory. A face shield is recommended if there is a significant splash risk.[11][15]

  • Body Protection : A fully buttoned, flame-resistant lab coat.[15]

Step 2: Waste Segregation - The Critical Decision

This is the most important step in the disposal process. All waste containing 2H-Pyran, 2-(4-bromophenyl)tetrahydro- must be classified and collected as Halogenated Organic Waste .[4][5][16]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[4][6][17]

  • DO NOT dispose of this chemical down the drain.[7][10][11]

  • Solid Waste : Any materials contaminated with this chemical, such as gloves, filter paper, or silica gel, must also be disposed of in a designated solid hazardous waste container, clearly marked as containing halogenated waste.[4]

G cluster_waste Waste Segregation Logic cluster_chem Chemical Classification Waste Generated Laboratory Waste Halogenated Halogenated Organic Waste (Contains F, Cl, Br, I) Waste->Halogenated NonHalogenated Non-Halogenated Organic Waste Waste->NonHalogenated Aqueous Aqueous Waste Waste->Aqueous Chem 2H-Pyran, 2-(4-bromophenyl)tetrahydro- Chem->Halogenated Contains Bromine (Br)

Caption: Waste segregation based on chemical properties.

Step 3: Select and Label the Waste Container
  • Container Choice : Use a designated, chemically compatible, and leak-proof waste container with a secure, tight-fitting cap.[4][15] Glass or high-density polyethylene (HDPE) containers are typically suitable.

  • Labeling : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[14][18] The label must clearly state:

    • The words "Hazardous Waste".[4]

    • The specific chemical name: "Waste 2H-Pyran, 2-(4-bromophenyl)tetrahydro-" and any other components in the waste stream.[18]

    • The hazard classification: "Halogenated Organic Waste".[4]

Step 4: Store the Waste Container
  • Keep the waste container closed at all times except when adding waste.[4][17]

  • Store the container in a designated satellite accumulation area, within secondary containment (such as a larger tub or tray) to contain potential leaks.[4][14]

  • The storage area should be well-ventilated, such as in a fume hood or a vented cabinet.[4]

Step 5: Arrange for Final Disposal

Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.[4][7] Do not accumulate excessive amounts of waste.[18]

Emergency Procedures

Immediate and correct action is vital in an emergency.

Chemical Spills
  • Minor Spill (<1 L, contained in a fume hood) :

    • Alert personnel in the immediate area.[4]

    • If flammable vapors are a risk, extinguish all ignition sources.[4]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[4][11]

  • Major Spill (>1 L, outside a fume hood) :

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team for cleanup.[18]

Personnel Exposure
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[11]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Disposal Workflow Visualization

A Identify Waste: 2H-Pyran, 2-(4-bromophenyl)tetrahydro- B Assess Hazards: - Halogenated Organic - Potential Peroxide Former A->B C Select PPE: - Goggles - Lab Coat - Nitrile Gloves B->C D Segregate as HALOGENATED WASTE C->D E Select & Pre-Label Waste Container D->E F Transfer Waste to Container in a Fume Hood E->F G Securely Close & Store Container in Secondary Containment F->G H Contact EHS for Pickup and Disposal G->H

Caption: Step-by-step workflow for proper disposal.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-Bromophenoxy)tetrahydropyran.
  • University of Michigan Environment, Health & Safety. (2022). Tetrahydrofuran (THF) Standard Operating Procedure.
  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • University of Michigan-Dearborn. (n.d.). Tetrahydrofuran (THF).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • ChemicalBook. (n.d.). 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN Product Description.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • MIT Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals.
  • Angene Chemical. (2024). Safety Data Sheet.
  • SynQuest Labs. (n.d.). Tetrahydro-2H-pyran-2-one Safety Data Sheet.
  • CymitQuimica. (2025). SAFETY DATA SHEET: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Washington State University. (n.d.). Bromine Standard Operating Procedure.
  • ScienceLab.com. (2005). Material Safety Data Sheet: Tetrahydrofuran.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste Guide.
  • Ambeed.com. (n.d.). CAS No. 1476776-61-0 Specifications.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • AIC. (n.d.). Hazardous Waste Disposal.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Hydroxymethyl)tetrahydropyran.

Sources

Handling

Personal protective equipment for handling 2H-Pyran, 2-(4-bromophenyl)tetrahydro-

As a Senior Application Scientist, I frequently encounter specialized chemical building blocks that require nuanced safety protocols extending far beyond standard laboratory practices. 2-(4-Bromophenyl)tetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter specialized chemical building blocks that require nuanced safety protocols extending far beyond standard laboratory practices. 2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS: 916235-96-6) is a prime example[1]. Widely utilized in medicinal chemistry and advanced drug development, this compound merges a lipophilic halogenated aromatic ring with a cyclic ether.

To ensure operational safety and regulatory compliance, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the hazards. This guide provides a self-validating, step-by-step operational framework for handling, storing, and disposing of this specific compound.

Part 1: The Causality of Risk — Why Standard Protocols Fall Short

To design a fail-safe handling protocol, we must first deconstruct the molecular hazards inherent to 2-(4-bromophenyl)tetrahydro-2H-pyran:

  • Auto-Oxidation of the Tetrahydropyran Ring: Like many cyclic ethers, the tetrahydro-2H-pyran (THP) moiety is highly susceptible to free-radical auto-oxidation in the presence of atmospheric oxygen and light[2]. This process slowly generates hydroperoxides at the alpha-carbon position. These peroxides are thermally unstable, shock-sensitive, and can deflagrate upon concentration.

  • Enhanced Lipophilicity and Dermal Permeation: The addition of the 4-bromophenyl group significantly increases the molecule's lipophilicity compared to an unsubstituted THP ring. If the compound contacts the skin, it can rapidly partition into the lipid-rich stratum corneum, necessitating strict barrier protection[3].

  • Halogenated Waste Compliance: The covalently bound bromine atom classifies this compound and any associated solvent rinses strictly as halogenated organic waste. Mixing this with non-halogenated streams violates EPA disposal guidelines and severely complicates the high-temperature incineration required to prevent the formation of toxic dioxins[4].

Part 2: Quantitative PPE & Engineering Control Matrix

The following matrix outlines the required Personal Protective Equipment (PPE) and engineering controls, grounded in the physicochemical realities of the compound.

PPE / Control CategorySpecification & StandardCausality / Scientific Justification
Primary Skin Barrier Nitrile Gloves (≥ 4 mil thickness)Provides a sufficient barrier against solid particulates. Note: If handling the compound dissolved in halogenated solvents (e.g., Dichloromethane), upgrade to Viton or Butyl rubber to prevent rapid solvent breakthrough.
Ocular Protection ANSI Z87.1 / EN166 Safety GogglesProtects against micro-particulate dust generated during weighing and transfer operations, preventing severe ocular irritation[3].
Body Protection Flame-Retardant (FR) Lab CoatMitigates severe thermal risk in the highly unlikely event of a localized peroxide deflagration during the handling of aged material.
Engineering Control Chemical Fume Hood (80–100 fpm face velocity)Prevents the inhalation of airborne particulates and safely vents any volatile degradation products away from the operator's breathing zone.
Storage Environment 2–8 °C, Inert Atmosphere (Argon/N2)Low temperatures and oxygen displacement arrest the free-radical auto-oxidation cascade, preventing dangerous peroxide accumulation[1].

Part 3: Operational Workflow — A Self-Validating System

Safety is not a static state; it is an active, self-validating process. Follow these step-by-step methodologies to ensure absolute control over the chemical environment.

Phase 1: Pre-Operational Validation (The Self-Validating Step)
  • Visual Inspection: Before opening the 2–8 °C storage container, inspect the exterior and the cap threads for visible crystalline deposits. If crystals are present, do not open the container. This is a primary indicator of advanced, shock-sensitive peroxide formation[2].

  • Chronological Check: Verify the "Date Opened" label. If the container has been open for more than 6 months, you must proceed to chemical validation before use.

  • Chemical Validation (Peroxide Testing): Inside a fume hood, dissolve a micro-aliquot of the compound in a peroxide-free solvent. Use a quantitative potassium iodide (KI) test strip.

    • If peroxide levels exceed 20 ppm , quarantine the material immediately for EHS disposal[2].

    • If levels are <20 ppm , the material is safe for current operational use.

Phase 2: Dispensing and Manipulation
  • Environmental Setup: Ensure the fume hood sash is positioned at the certified operating height (typically 18 inches) and verify the airflow monitor reads a minimum of 80 fpm.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on weighing boats and spatulas. Static discharge can theoretically initiate the decomposition of trace peroxides.

  • Transfer: Weigh the required mass of 2-(4-bromophenyl)tetrahydro-2H-pyran. Avoid grinding, scraping, or aggressive friction during transfer, as mechanical shock is a known trigger for peroxide-forming compounds[2].

Phase 3: Post-Operational Storage & Disposal
  • Atmospheric Backfill: Insert an Argon or Nitrogen line into the headspace of the source container. Purge gently for 10–15 seconds to displace ambient oxygen.

  • Thermal Control: Seal the cap tightly, wrap it with Parafilm to prevent moisture ingress, and immediately return the container to 2–8 °C storage[1].

  • Halogenated Segregation: Dispose of all contaminated weighing boats, filter papers, and residual solids into a designated, clearly labeled "Halogenated Organic Waste" container. Never comingle with standard flammable solvent waste [4].

Part 4: Mechanistic Workflow Diagram

The following decision tree visualizes the logical progression of handling halogenated cyclic ethers, ensuring that safety checks act as hard gates before operational steps.

G N1 Retrieve 2-(4-Bromophenyl)tetrahydro-2H-pyran from 2-8°C Storage N2 Visual Inspection & Date Verification N1->N2 N3 Peroxide Testing (If opened > 6 months) N2->N3 N4 Peroxide Concentration N3->N4 N5 High (>20 ppm) Abort & Contact EHS N4->N5 Fail N6 Safe (<20 ppm) Transfer to Fume Hood N4->N6 Pass N7 Don PPE Matrix (Nitrile, Lab Coat, Goggles) N6->N7 N8 Dispense & Backfill with Argon/N2 N7->N8 N9 Dispose in Halogenated Organic Waste Stream N8->N9

Workflow for the safe retrieval, peroxide validation, and handling of halogenated cyclic ethers.

References

  • ChemShuttle. "2-(4-bromophenyl)tetrahydro-2H-pyran - ChemShuttle".
  • Ambeed. "CAS No. 1476776-61-0 Specifications - Ambeed.com".
  • University of North Carolina EHS. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds".
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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